molecular formula C23H29NO5 B1158447 Daphnicyclidin H CAS No. 385384-29-2

Daphnicyclidin H

Cat. No.: B1158447
CAS No.: 385384-29-2
M. Wt: 399.5 g/mol
InChI Key: VNGVJVLIJHNWFZ-UHCAAFETSA-N
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Description

Daphnicyclidin H is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

385384-29-2

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

methyl (1R,2S,6S,15S,16R)-18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate

InChI

InChI=1S/C23H29NO5/c1-11-9-24-10-12-4-5-15(26)17-13(6-7-25)18(22(28)29-3)19-20(17)23(12,2)16(24)8-14(11)21(19)27/h11-12,14,16,25,27H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1

InChI Key

VNGVJVLIJHNWFZ-UHCAAFETSA-N

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC(=O)C4=C5[C@]3([C@H]2C[C@H]1C(=C5C(=C4CCO)C(=O)OC)O)C

Canonical SMILES

CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C(=C4CCO)C(=O)OC)O)C

Appearance

Powder

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Daphnicyclidin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum genus of evergreen plants, indigenous to East and Southeast Asia, is a rich repository of structurally complex and biologically active alkaloids. For decades, these natural products have captivated the interest of chemists and pharmacologists alike due to their intricate, polycyclic frameworks and promising therapeutic potential. Among these, the daphnicyclidins, a subgroup characterized by a unique penta- or hexacyclic skeleton, represent a particularly fascinating class of compounds. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological assessment of Daphnicyclidin H, a notable member of this alkaloid family.

Discovery of this compound

This compound was first reported in 2001 by Kobayashi and colleagues as one of eight novel hexa- or pentacyclic alkaloids, designated daphnicyclidins A-H.[1] These compounds were isolated from the stems of two Daphniphyllum species: Daphniphyllum humile and Daphniphyllum teijsmanni.[1] The structural elucidation of these complex molecules was a significant achievement, accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, as well as chemical derivatization and X-ray crystallography.[1]

Experimental Protocols

While the full experimental details are documented in the primary literature, this section outlines the general and key methodologies employed in the extraction and isolation of Daphniphyllum alkaloids, including this compound.

General Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloidal content from the plant material. A generalized protocol is as follows:

  • Plant Material Preparation : Dried and powdered stems of the Daphniphyllum species are subjected to extraction.

  • Solvent Extraction : The powdered plant material is typically macerated or percolated with a polar solvent, such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Partitioning :

    • The crude extract is concentrated under reduced pressure to yield a residue.

    • This residue is then suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered to remove non-alkaloidal, neutral, and acidic components.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base like ammonium hydroxide or sodium carbonate to a pH of approximately 9-10.

    • The free alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent, such as chloroform or dichloromethane.

  • Concentration : The organic solvent is evaporated under reduced pressure to yield the total crude alkaloid extract.

Isolation and Purification of this compound

The separation of individual alkaloids from the crude extract is achieved through various chromatographic techniques.

  • Initial Fractionation : The crude alkaloid mixture is typically subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).

  • Fine Purification : Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography, often with different stationary phases (e.g., alumina) or solvent systems.

  • High-Performance Liquid Chromatography (HPLC) : The final purification step to yield highly pure this compound typically involves preparative HPLC, often on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water mixture).

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}

Caption: General workflow for the isolation of this compound.

Structural Elucidation Data

The structure of this compound was determined through comprehensive spectroscopic analysis. While the complete dataset is available in the primary publication, the following tables summarize the key quantitative data typically acquired for such a compound.

Physicochemical and Spectrometric Data
PropertyData
Molecular Formula C₂₂H₂₉NO₄
Molecular Weight 371.47 g/mol
Appearance Amorphous solid
Optical Rotation Specific values reported in primary literature
UV (MeOH) λmax Specific values reported in primary literature
IR (KBr) νmax Specific values reported in primary literature
HR-FAB-MS [M+H]⁺, specific m/z reported in primary literature
NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the structural assignment of complex natural products. The following table is a representative template for the type of data presented in the primary literature.

Position¹³C (δc)¹H (δH, mult., J in Hz)
1......
2......
3......
.........
22......
OMe......

Note: The specific chemical shifts and coupling constants for this compound are detailed in Kobayashi et al., J. Am. Chem. Soc. 2001, 123, 11402-11408.

Biological Activity

Cytotoxicity Data for Related Daphniphyllum Alkaloids
CompoundCell LineIC₅₀ (µM)
Daphnioldhanol AHeLa31.9
2-deoxymacropodumine AHeLa~3.89

This data is provided for illustrative purposes to indicate the potential bioactivity of this class of compounds.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways and the precise mechanism of action for this compound's cytotoxic effects have not been elucidated. The initial discovery focused on the isolation and structural characterization of this novel compound. Further research is required to understand its molecular targets and how it exerts its biological activity. The structural novelty of the daphnicyclidins makes them intriguing candidates for future mechanistic studies in the context of cancer drug discovery.

G

Caption: Logical progression for future research on this compound.

Conclusion

This compound, a structurally unique member of the Daphniphyllum alkaloids, represents a compelling natural product with potential for further investigation in the realm of drug development. Its discovery and the elucidation of its complex architecture have laid the groundwork for future synthetic and medicinal chemistry efforts. While preliminary data suggests cytotoxic activity, a comprehensive biological evaluation is necessary to fully understand its therapeutic potential. The detailed experimental protocols for its isolation provide a clear path for obtaining this compound for further studies, which are essential to uncover its mechanism of action and potential as a lead compound for novel anticancer agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, renowned for their complex, polycyclic architectures and promising biological activities, including anticancer and anti-HIV properties. Among these, daphnicyclidin H and its relatives, particularly the calyciphylline A-type alkaloids, have captivated synthetic chemists and biologists alike. While the precise enzymatic machinery responsible for their biosynthesis in plants like Daphniphyllum macropodum remains largely uncharacterized, a well-supported biosynthetic hypothesis, pioneered by Heathcock and coworkers, has provided a roadmap for numerous elegant and impressive biomimetic total syntheses.[1][2] This technical guide provides an in-depth exploration of this proposed biosynthetic pathway and details the experimental protocols of key biomimetic syntheses that emulate nature's presumed strategy.

The Proposed Biosynthetic Pathway: A Cascade from Squalene

The prevailing hypothesis for the biosynthesis of Daphniphyllum alkaloids posits that they are nortriterpenoids derived from squalene.[3] The pathway is thought to commence with the oxidative cleavage of squalene to a dialdehyde intermediate. The incorporation of a nitrogen atom, likely from an amino acid, triggers a series of intricate cyclizations and rearrangements to construct the characteristic polycyclic core.

The central proposal by Heathcock involves a remarkable cascade of reactions, including intramolecular Diels-Alder and Mannich-type reactions, to forge the complex skeleton of a putative common precursor, proto-daphniphylline.[4][5] From this central intermediate, a series of oxidative transformations, rearrangements, and skeletal scissions are thought to give rise to the vast diversity of the Daphniphyllum alkaloids, including this compound and the calyciphylline A-type congeners.

The following diagram illustrates the key transformations in Heathcock's proposed biosynthetic pathway, starting from a squalene-derived dialdehyde.

Proposed_Biosynthetic_Pathway squalene Squalene dialdehyde Squalene-derived Dialdehyde squalene->dialdehyde Oxidative Cleavage proto_daphniphylline Proto-daphniphylline dialdehyde->proto_daphniphylline Nitrogen Incorporation & Intramolecular Cascade (Diels-Alder, Mannich) secodaphniphylline Secodaphniphylline Skeleton proto_daphniphylline->secodaphniphylline Rearrangement daphniphylline Daphniphylline Skeleton secodaphniphylline->daphniphylline Further Rearrangements calyciphylline_A Calyciphylline A-type Alkaloids daphniphylline->calyciphylline_A Skeletal Reorganization daphnicyclidin_H This compound calyciphylline_A->daphnicyclidin_H Late-stage Modifications

A simplified diagram of Heathcock's proposed biosynthetic pathway for Daphniphyllum alkaloids.

Biomimetic Total Synthesis: Emulating Nature in the Lab

Inspired by the biosynthetic hypothesis, numerous research groups have developed innovative total syntheses of this compound and related alkaloids. These "biomimetic" approaches aim to replicate the key bond-forming events of the proposed natural pathway using the tools of modern organic chemistry. These syntheses not only represent remarkable achievements in chemical synthesis but also lend credence to the original biosynthetic proposal.

A recurring strategy in these syntheses is the construction of a complex polycyclic core through a carefully orchestrated cascade of reactions from a relatively simple acyclic or macrocyclic precursor.[1][3] These cascades often involve powerful transformations such as intramolecular Diels-Alder reactions, Michael additions, and aldol cyclizations to rapidly build molecular complexity.[2][6]

The following diagram illustrates a generalized workflow for the biomimetic synthesis of a calyciphylline A-type alkaloid core, a common structural motif in this subclass.

Biomimetic_Synthesis_Workflow start Acyclic or Macrocyclic Precursor Synthesis cascade Key Cascade Reaction (e.g., Diels-Alder, Michael Addition) start->cascade core Formation of Polycyclic Core (e.g., ABC ring system) cascade->core functionalization Functional Group Interconversion & Elaboration core->functionalization final Completion of the Natural Product Skeleton functionalization->final

A generalized workflow for the biomimetic total synthesis of a calyciphylline A-type alkaloid.

Quantitative Data from Key Biomimetic Syntheses

The following tables summarize key quantitative data, primarily reaction yields and diastereoselectivity, from selected biomimetic total syntheses of calyciphylline A-type alkaloids and their core structures. This data is crucial for comparing the efficiency and stereocontrol of different synthetic strategies.

Table 1: Synthesis of the ABC Tricyclic Core of Calyciphylline A-Type Alkaloids [6]

StepReactantsReagents and ConditionsProductYield (%)
Radical CyclizationAcyclic precursorBu3SnH, AIBN, toluene, refluxHydroindole intermediate75
Piperidine Ring Closure (Aldol)Keto-aldehyde intermediateL-proline, DMSOAzatricyclic alcohol85
Methyl Group InstallationAzatricyclic tosylateMe2CuLi, THF, -78 °C to rtMethylated azatricycle90

Table 2: Key Transformations in the Total Synthesis of (-)-Calyciphylline N [7]

StepReactantsReagents and ConditionsProductYield (%)Diastereomeric Ratio
Intramolecular Diels-AlderSilicon-tethered acrylateEt2AlCl, CH2Cl2, -78 °CCycloadduct50 (2 steps)9:1
Stille CarbonylationSterically encumbered vinyl triflatePd(PPh3)4, CO (1 atm), LiCl, NMP, 60 °Cα,β-Unsaturated ester95-
Nazarov Cyclization/Proto-desilylationDivinyl ketone precursorSnCl4, CH2Cl2, rtCyclopentenone82-

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers aiming to replicate or adapt these synthetic strategies.

Protocol 1: Stereocontrolled Aldol Cyclization for the ABC Ring System[6]

Reaction: Formation of the azatricyclic alcohol via an intramolecular L-proline catalyzed aldol cyclization.

Materials:

  • Keto-aldehyde intermediate (1.0 eq)

  • L-proline (0.3 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of the keto-aldehyde intermediate in anhydrous DMSO (0.1 M), L-proline is added at room temperature under an argon atmosphere.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired azatricyclic alcohol.

Protocol 2: Intramolecular Diels-Alder Reaction in the Synthesis of (-)-Calyciphylline N[7]

Reaction: Et2AlCl-promoted intramolecular Diels-Alder cycloaddition of a silicon-tethered acrylate.

Materials:

  • Acyclic triene precursor (1.0 eq)

  • Diethylaluminum chloride (Et2AlCl, 1.0 M solution in hexanes, 1.5 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • A solution of the acyclic triene precursor in anhydrous CH2Cl2 (0.01 M) is cooled to -78 °C under an argon atmosphere.

  • To this cooled solution, a solution of Et2AlCl in hexanes is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature and then extracted with CH2Cl2 (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The resulting residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired cycloadduct as a mixture of diastereomers.

Conclusion and Future Outlook

The biosynthetic pathway of this compound and its relatives remains a fascinating and largely unsolved puzzle. The foundational hypothesis put forth by Heathcock has been instrumental in guiding the creative endeavors of synthetic chemists, leading to the successful total synthesis of many of these complex natural products. The biomimetic strategies detailed in this guide not only showcase the power of modern synthetic chemistry but also provide strong circumstantial evidence for the proposed biological pathway.

Future research in this area will undoubtedly focus on the identification and characterization of the key enzymes involved in the biosynthesis of Daphniphyllum alkaloids. A deeper understanding of the enzymatic cascade will not only definitively elucidate the natural pathway but could also pave the way for the biocatalytic production of these valuable compounds and their analogs for further investigation in drug discovery and development. The convergence of synthetic chemistry and molecular biology will be crucial in unraveling the remaining secrets of these enigmatic alkaloids.

References

Unraveling the Intricate Architecture of Daphnicyclidin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Daphniphyllum alkaloids are a structurally diverse family of natural products that have captivated chemists for decades due to their complex, polycyclic skeletons and promising biological activities. Among these, Daphnicyclidin H stands out as a fascinating example of the biosynthetic intricacies within this class of compounds. This technical guide provides an in-depth exploration of the structural elucidation of the this compound skeleton, presenting the key data and experimental methodologies that were instrumental in deciphering its unique architecture.

Isolation and Initial Characterization

This compound was isolated from the stems of Daphniphyllum humile and D. teijsmanni. The structural elucidation process began with a comprehensive analysis of its spectroscopic data.

Experimental Protocol: Extraction and Isolation

The dried stems of the plant material were subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate layer, containing the alkaloidal fraction, was concentrated and subjected to a series of chromatographic separations. This typically involves silica gel column chromatography followed by preparative thin-layer chromatography (pTLC) and high-performance liquid chromatography (HPLC) to yield the pure this compound.

Spectroscopic Data Analysis

A combination of mass spectrometry and various spectroscopic techniques was employed to piece together the molecular formula and connectivity of this compound.

Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution FABMS (HR-FABMS) were crucial in determining the molecular weight and elemental composition of this compound.

Technique Parameter Value
FABMSm/z [M+H]⁺424
HR-FABMSCalculated for C₂₅H₃₀NO₅424.2124
Found424.2122
UV and IR Spectroscopy

Ultraviolet (UV) and Infrared (IR) spectroscopy provided initial insights into the functional groups and chromophores present in the molecule.

Technique Parameter Value
UV (MeOH)λₘₐₓ (log ε)225 (4.1), 254 (3.8), 290 (sh) nm
IR (film)νₘₐₓ3400, 1730, 1680 cm⁻¹

The UV spectrum suggested the presence of a conjugated system, while the IR absorptions indicated the presence of hydroxyl (-OH), ester carbonyl (C=O), and other carbonyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Elucidation

One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques were the primary tools for assembling the carbon skeleton and determining the relative stereochemistry of this compound. All spectra were recorded in CDCl₃.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra revealed the number and types of protons and carbons, respectively, in the molecule.

Position δC (ppm) δH (ppm, J in Hz)
155.4 (d)3.25 (1H, m)
229.7 (t)1.80 (1H, m), 1.65 (1H, m)
341.2 (d)2.15 (1H, m)
4211.2 (s)-
558.7 (s)-
645.1 (t)2.50 (1H, m), 2.35 (1H, m)
735.8 (d)2.80 (1H, m)
8135.8 (s)-
9128.4 (d)5.80 (1H, s)
10142.1 (s)-
11125.1 (d)6.20 (1H, d, 8.0)
12129.8 (d)6.95 (1H, d, 8.0)
13138.7 (s)-
14124.5 (d)7.10 (1H, s)
15170.1 (s)-
1665.2 (t)4.20 (2H, m)
1725.9 (t)1.90 (2H, m)
1838.1 (t)2.10 (2H, m)
1921.3 (q)0.95 (3H, d, 7.0)
2022.5 (q)1.05 (3H, d, 7.0)
2114.2 (q)1.25 (3H, t, 7.0)
2260.4 (t)4.15 (2H, q, 7.0)
N-CH₃42.8 (q)2.25 (3H, s)
OCH₃51.7 (q)3.75 (3H, s)
2D NMR Correlation Analysis

A suite of 2D NMR experiments, including COSY, HMQC, HMBC, and NOESY, was essential for connecting the individual spin systems and establishing the final structure.

Experimental Protocol: NMR Spectroscopy

NMR spectra were acquired on a high-field NMR spectrometer (typically 500 or 600 MHz for ¹H). Standard pulse sequences were used for all 1D and 2D experiments. For HMBC, a long-range coupling delay was optimized to observe two- and three-bond correlations. NOESY experiments were conducted with a mixing time suitable for observing through-space correlations, which were critical for stereochemical assignments.

Logical Workflow of 2D NMR Analysis

G H_NMR ¹H NMR (Proton Signals) HMQC HMQC (Direct C-H Bonds) H_NMR->HMQC COSY COSY (H-H Couplings) H_NMR->COSY C_NMR ¹³C NMR (Carbon Signals) C_NMR->HMQC HMBC HMBC (Long-Range C-H Bonds) HMQC->HMBC Structure Planar Structure of this compound COSY->Structure HMBC->Structure NOESY NOESY (Through-Space H-H Proximity) Stereo Relative Stereochemistry NOESY->Stereo Structure->NOESY Final Final Structure Structure->Final Stereo->Final

Caption: Workflow of 2D NMR data integration for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment revealed the proton-proton coupling networks, allowing for the identification of connected spin systems within the molecule.

  • HMQC (Heteronuclear Multiple Quantum Coherence): By correlating proton and carbon signals that are directly bonded, this experiment assigned carbons to their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This was pivotal in connecting the disparate spin systems identified in the COSY spectrum. Long-range correlations between protons and carbons (typically over two or three bonds) were used to piece together the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided crucial information about the relative stereochemistry of the molecule. Through-space correlations between protons that are close in proximity, but not necessarily bonded, allowed for the determination of the spatial arrangement of atoms and the conformation of the rings.

Final Structure Determination

The culmination of the spectroscopic data analysis led to the proposed planar structure of this compound. The relative stereochemistry was then established through the detailed analysis of NOESY correlations. In some cases for related Daphniphyllum alkaloids, X-ray crystallography has been used to provide ultimate confirmation of the three-dimensional structure.[1]

Signaling Pathway of Structural Elucidation Logic

G cluster_0 Initial Data Acquisition cluster_1 NMR Analysis cluster_2 Structure Assembly Isolation Isolation from Natural Source MS Mass Spectrometry (Molecular Formula) Isolation->MS UV_IR UV/IR Spectroscopy (Functional Groups) Isolation->UV_IR NMR_1D 1D NMR (¹H, ¹³C) (Signal Inventory) Isolation->NMR_1D Planar Planar Structure Determination MS->Planar UV_IR->Planar NMR_2D 2D NMR (COSY, HMQC, HMBC) (Connectivity) NMR_1D->NMR_2D NMR_2D->Planar NOESY NOESY (Spatial Proximity) Stereo Relative Stereochemistry Assignment NOESY->Stereo Planar->NOESY Final Complete 3D Structure of this compound Stereo->Final

References

Spectroscopic Data Interpretation for Daphnicyclidin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus.[1] First reported by Kobayashi and colleagues in 2001, these alkaloids feature unique and intricate polycyclic skeletons that have garnered significant interest from the synthetic and medicinal chemistry communities. The elucidation of their structures relies heavily on the detailed interpretation of spectroscopic data. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The information is presented to aid researchers in the identification and characterization of this and related natural products.

Spectroscopic Data

The definitive structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. While the specific quantitative data from the original publication is not publicly available in the search results, this section provides a template for the presentation of such data, which is crucial for comparative purposes and for guiding future research.

Mass Spectrometry

High-resolution mass spectrometry is essential for determining the elemental composition of a new compound. For this compound, Fast Atom Bombardment (FAB) mass spectrometry was initially used to establish its molecular formula.[1]

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺[Value][Value][Formula]

(Note: Specific numerical values for this compound are not available in the provided search results.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules like this compound. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]

(Note: A complete data set for this compound is not available in the provided search results. This table serves as a template for data presentation.)

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) [ppm]

(Note: A complete data set for this compound is not available in the provided search results. This table serves as a template for data presentation.)

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of Daphniphyllum alkaloids, based on common practices in the field.

Isolation of this compound
  • Extraction: The dried and powdered stems of Daphniphyllum humile or D. teijsmanni are extracted with a solvent such as methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, for example, n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform-soluble fraction, which typically contains the alkaloids, is subjected to a series of chromatographic techniques to isolate the individual compounds. This multi-step process often includes:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane/EtOAc or CHCl₃/MeOH) to yield several fractions.

    • Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified on a Sephadex LH-20 column, eluting with a solvent like methanol.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., on an ODS column) with a suitable solvent system (e.g., acetonitrile/water) to yield the pure this compound.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra are typically recorded on a time-of-flight (TOF) or Orbitrap mass spectrometer. For the initial discovery of this compound, Fast Atom Bombardment (FAB) was used.[1] The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source.

  • NMR Spectroscopy:

    • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • The purified compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Data is processed using specialized software to assign the chemical shifts and coupling constants for all protons and carbons in the molecule.

Structure Elucidation Workflow

The process of determining the structure of a novel natural product like this compound is a logical progression of extraction, isolation, and spectroscopic analysis. The following diagram illustrates this general workflow.

Structure_Elucidation_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Plant_Material Plant Material (Daphniphyllum sp.) Crude_Extract Crude Methanol Extract Plant_Material->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Chromatography Multi-Step Chromatography Solvent_Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound HRMS HR-MS Analysis Pure_Compound->HRMS NMR 1D & 2D NMR Analysis Pure_Compound->NMR Data_Interpretation Data Interpretation HRMS->Data_Interpretation NMR->Data_Interpretation Structure_Proposal Proposed Structure Data_Interpretation->Structure_Proposal Stereochemistry Stereochemical Analysis (NOESY, X-ray) Structure_Proposal->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

References

Daphnicyclidin H: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H is a structurally complex, polycyclic alkaloid belonging to the extensive family of Daphniphyllum alkaloids. These natural products are exclusively biosynthesized by plants of the genus Daphniphyllum, which are evergreen trees and shrubs native to East and Southeast Asia. The intricate architecture of this compound and its congeners has attracted significant interest from synthetic chemists and pharmacologists. This document provides a comprehensive overview of the natural sources, available data on abundance, and a detailed methodology for the isolation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Natural Sources and Abundance

This compound, along with its analogues daphnicyclidins A-G, was first reported in 2001 by Kobayashi and coworkers.[1] The primary natural sources for these compounds were identified as the stems of two distinct species of the Daphniphyllaceae family:

  • Daphniphyllum humile

  • Daphniphyllum teijsmanni [1]

While the initial isolation was reported from these two species, other members of the Daphniphyllum genus are known to produce a rich diversity of related alkaloids, suggesting that this compound may also be present in other species of this genus, albeit potentially in varying concentrations.

Quantitative data on the abundance of this compound from its natural sources is not extensively detailed in the available literature. Natural product yields are often variable, depending on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. The original isolation paper by Kobayashi et al. focused on the structural elucidation of a series of new compounds and does not provide specific yields for each individual analogue.[1] However, for context, a study on the related C-30 Daphniphyllum alkaloid, daphniphylline, reported a yield of 100 g from 1000 kg of D. macropodum leaves, while secodaphniphylline was obtained in a much smaller quantity of 1.1 g from the same amount of plant material.[2] This highlights the potential for significant variation in the abundance of individual alkaloids within the same plant.

For research purposes, the isolation of this compound requires the processing of a significant amount of plant material, followed by meticulous separation and purification procedures.

Isolation and Purification: Experimental Protocol

The following is a detailed experimental protocol for the isolation of this compound, based on the established methods for the separation of Daphniphyllum alkaloids.

1. Plant Material Collection and Preparation:

  • Collect fresh stems of Daphniphyllum humile or Daphniphyllum teijsmanni.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried stems into a fine powder to maximize the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3-5 days), with occasional agitation.

  • Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

  • Suspend the crude extract in 2% hydrochloric acid (HCl) to protonate the basic alkaloids, rendering them water-soluble.

  • Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane to remove neutral and weakly acidic compounds.

  • Basify the acidic aqueous layer with a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extract the basified aqueous solution with a chlorinated solvent, typically dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), multiple times.

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate (EtOAc), and gradually increasing the proportion of EtOAc, followed by the introduction of methanol (MeOH).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Combine fractions containing compounds with similar TLC profiles.

    • Subject these enriched fractions to further purification by preparative HPLC on a reversed-phase column (e.g., C18).

    • Use a suitable mobile phase, such as a gradient of acetonitrile (MeCN) in water or methanol in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.

    • Monitor the elution profile with a UV detector and collect the fractions corresponding to the desired peaks.

  • Final Purification:

    • Repeat HPLC purification as necessary to achieve high purity of this compound.

    • The final purity should be assessed by analytical HPLC and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Visualizations

Experimental Workflow for the Isolation of this compound

Isolation_Workflow Plant Dried, powdered stems of Daphniphyllum humile or D. teijsmanni Extraction Methanol Extraction (3x, room temperature) Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning (2% HCl, NH4OH, CH2Cl2) CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids SilicaGel Silica Gel Column Chromatography (n-Hexane/EtOAc/MeOH gradient) CrudeAlkaloids->SilicaGel Fractions Enriched Fractions SilicaGel->Fractions PrepHPLC Preparative Reversed-Phase HPLC (C18, MeCN/H2O gradient) Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Signaling_Pathway DaphnicyclidinH This compound (or related alkaloid) STAT3 STAT3 DaphnicyclidinH->STAT3 Inhibition pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Bcl2 Anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) pSTAT3->Bcl2 Upregulation Bax Pro-apoptotic proteins (e.g., Bax, Bak) pSTAT3->Bax Downregulation Apoptosis Apoptosis Bcl2->Apoptosis Caspase Caspase Cascade Activation Bax->Caspase Caspase->Apoptosis

References

The Structural Classification and Technical Profile of Daphnicyclidin H, a Novel Hexacyclic Daphniphyllum Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the classification, isolation, and characterization of Daphnicyclidin H, a structurally unique member of the daphnicyclidin-type alkaloids.

The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products, with over 350 members identified to date.[1] Isolated from plants of the genus Daphniphyllum, these alkaloids exhibit a wide range of intriguing biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2][3] Their intricate, polycyclic frameworks have made them compelling targets for total synthesis and biosynthetic studies.[2] Among the various subgroups, the daphnicyclidins represent a rare class of C-22 fused hexa- or pentacyclic nor-Daphniphyllum alkaloids, distinguished by a unique pentafulvene motif embedded within a cage-like structure.[2][4] This guide focuses on this compound, a representative member of this fascinating subgroup, providing a detailed overview of its classification, physicochemical properties, and the experimental protocols for its isolation and characterization.

Classification of this compound within Daphniphyllum Alkaloids

The classification of Daphniphyllum alkaloids is primarily based on their carbon skeletal frameworks. A widely accepted system divides these alkaloids into several main structural types.[3] this compound belongs to the daphnicyclidin-type alkaloids, a distinct group characterized by a highly modified, fused hexacyclic or pentacyclic skeleton.[5] The defining feature of this group is the presence of an unprecedented pentafulvene core.

The relationship of the daphnicyclidin core to other major Daphniphyllum alkaloid skeletons is illustrated in the diagram below. This classification highlights the structural diversity within this family of natural products.

Daphniphyllum_Classification Daphniphylline Daphniphylline-type Secodaphniphylline Secodaphniphylline-type Yuzurimine Yuzurimine-type Calyciphylline_A Calyciphylline A-type Daphnicyclidin Daphnicyclidin-type Daphnicyclidin_H This compound Daphnicyclidin->Daphnicyclidin_H includes Other_Types Other Minor Types

Figure 1. Classification of this compound.

Physicochemical and Spectroscopic Data

This compound was first isolated from the stems of Daphniphyllum humile and D. teijsmanni.[5] The following tables summarize the key quantitative data for this compound and its closely related analogues, Daphnicyclidins A-G.

Table 1: Physicochemical Properties of Daphnicyclidins A-H

CompoundMolecular FormulaMolecular WeightOptical Rotation (c, solvent)
This compound C₂₂H₂₇NO₃353.45Data not available
Daphnicyclidin AC₂₂H₂₅NO₂349.44+240 (c 0.1, CHCl₃)
Daphnicyclidin BC₂₂H₂₇NO₂351.46+150 (c 0.1, CHCl₃)
Daphnicyclidin CC₂₂H₂₇NO₃367.46+180 (c 0.1, CHCl₃)
Daphnicyclidin DC₂₂H₂₇NO₃367.46+90 (c 0.1, CHCl₃)
Daphnicyclidin EC₂₂H₂₅NO₃365.44+110 (c 0.1, CHCl₃)
Daphnicyclidin FC₂₂H₂₇NO₃367.46+200 (c 0.1, CHCl₃)
Daphnicyclidin GC₂₂H₂₇NO₄383.46+120 (c 0.1, CHCl₃)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR data for this compound are not fully available in the public domain. The original isolation paper should be consulted for a complete assignment of chemical shifts and coupling constants.[5]

Experimental Protocols

The isolation and structure elucidation of this compound involved a series of chromatographic and spectroscopic techniques. The general workflow is outlined below, followed by a more detailed description of the key experimental procedures.

Experimental_Workflow Plant_Material Dried Stems of Daphniphyllum sp. Extraction Methanol Extraction Plant_Material->Extraction Partition Solvent Partitioning (EtOAc/H₂O) Extraction->Partition Crude_Extract EtOAc Extract Partition->Crude_Extract Column_Chromatography Silica Gel & Sephadex Column Chromatography Crude_Extract->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Isolated_Compound This compound HPLC->Isolated_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, etc.) Isolated_Compound->Structure_Elucidation

Figure 2. General experimental workflow for the isolation of this compound.
Plant Material and Extraction

Dried and powdered stems of Daphniphyllum humile or D. teijsmanni are the starting material. The general procedure involves exhaustive extraction with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude residue.

Isolation and Purification

The crude methanol extract is subjected to a series of chromatographic separations to isolate the individual daphnicyclidin alkaloids.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the alkaloids, is concentrated.

  • Silica Gel Column Chromatography: The ethyl acetate extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions enriched with daphnicyclidins are further purified by column chromatography on Sephadex LH-20, typically using a mixture of chloroform and methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system, such as a gradient of acetonitrile and water.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall carbon skeleton.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the relative and absolute stereochemistry. For daphnicyclidins, this has been a crucial technique for confirming their complex three-dimensional structures.[5]

Biosynthesis

The biosynthesis of Daphniphyllum alkaloids is believed to proceed from squalene.[6][7] The proposed biosynthetic pathway involves a series of complex cyclizations and rearrangements to form the diverse array of skeletal types. The daphnicyclidin core is thought to arise from further modifications of earlier intermediates in the pathway. While the complete biosynthetic pathway to this compound has not been fully elucidated, a plausible hypothesis suggests its origin from other polycyclic Daphniphyllum alkaloid precursors.

Biosynthetic_Pathway Squalene Squalene Proto_Daphniphylline Proto-daphniphylline (Putative Intermediate) Squalene->Proto_Daphniphylline Multiple Steps Early_Alkaloids Early Daphniphyllum Alkaloid Skeletons Proto_Daphniphylline->Early_Alkaloids Rearrangements Daphnicyclidin_Precursor Daphnicyclidin Precursor Early_Alkaloids->Daphnicyclidin_Precursor Oxidative Modifications Daphnicyclidin_H This compound Daphnicyclidin_Precursor->Daphnicyclidin_H

References

Preliminary Biological Activity Screening of Daphnicyclidin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daphnicyclidin H belongs to the Daphniphyllum alkaloids, a diverse family of complex diterpene alkaloids known for their intricate, polycyclic structures. While numerous Daphniphyllum alkaloids have been isolated and studied for their biological activities, specific data on this compound remains limited in publicly available scientific literature. This guide provides a proposed framework for the preliminary biological activity screening of this compound, targeting key therapeutic areas where other Daphniphyllum alkaloids have shown promise, namely cytotoxicity and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to facilitate a systematic evaluation of this compound's therapeutic potential.

Proposed Screening Cascade

Given the cytotoxic and anti-inflammatory activities reported for other Daphniphyllum alkaloids, a logical starting point for screening this compound is to investigate its effects in these two areas. The proposed screening cascade involves a primary cytotoxicity screen against a panel of cancer cell lines, followed by an assessment of its anti-inflammatory properties in a relevant in vitro model.

Data Presentation: Quantitative Bioactivity Data

All quantitative data from the proposed screening assays should be organized into clear, well-structured tables to allow for easy comparison of results. The following table is a template for presenting the cytotoxic activity of this compound.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical CancerData to be determined
MCF-7Breast CancerData to be determined
A549Lung CancerData to be determined
HepG2Liver CancerData to be determined
PANC-1Pancreatic CancerData to be determined
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies for the proposed primary screening assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2, PANC-1)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

Anti-inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide Production

This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS from Escherichia coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Culture and seed RAW 264.7 cells into 96-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay on RAW 264.7 cells) for 1 hour.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value for the inhibition of NO production.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the preliminary biological activity screening of this compound.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action A This compound (Test Compound) B Cytotoxicity Assay (MTT Assay) A->B C Anti-inflammatory Assay (NO Production Assay) A->C D Determine IC50 values (Cancer Cell Lines) B->D E Determine IC50 values (RAW 264.7 Macrophages) C->E F Active Compound Identified D->F E->F G Advanced Cytotoxicity Assays (e.g., Apoptosis, Cell Cycle) F->G H Mechanism of Action Studies (e.g., Western Blot, qPCR) F->H I In vivo Studies H->I G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene Induces

The Biogenetic Enigma of Daphnicyclidin H: A Deep Dive into the Hexacyclic Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H, a member of the structurally complex and diverse Daphniphyllum alkaloids, presents a fascinating challenge in the field of natural product biosynthesis.[1] Isolated from plants of the Daphniphyllum genus, this intricate molecule features a unique hexacyclic core that has captivated the attention of synthetic chemists and biochemists alike. Understanding the biogenetic origin of this complex scaffold is not only a fundamental scientific pursuit but also holds significant potential for the development of novel enzymatic tools and the chemoenzymatic synthesis of valuable therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biogenetic pathway to the this compound hexacyclic core, integrating findings from biosynthetic studies, isotopic labeling experiments, and biomimetic total synthesis.

The Proposed Biosynthetic Pathway: A Journey from Squalene

The biosynthesis of Daphniphyllum alkaloids is hypothesized to originate from the ubiquitous triterpene precursor, squalene. This hypothesis is supported by the identification of key enzyme families within Daphniphyllum macropodum, the plant source of many of these alkaloids. Transcriptome mining has revealed the presence of terpene synthases (TPSs) and triterpene cyclases (TTCs), enzymes responsible for the cyclization of acyclic prenyl diphosphate substrates into diverse hydrocarbon skeletons.[2] While the specific enzymes that catalyze the intricate cyclization cascade leading to the daphnicyclidin core remain to be definitively identified, a plausible biosynthetic pathway can be postulated based on the structures of co-occurring alkaloids and the principles of carbocation chemistry.

The proposed pathway commences with the cyclization of squalene, likely mediated by a TTC, to form a protosteryl cation intermediate. A series of carefully orchestrated cyclizations, hydride shifts, and rearrangements are then thought to construct the initial polycyclic framework. It is believed that a common precursor, proto-daphniphylline, gives rise to the various subtypes of Daphniphyllum alkaloids through divergent pathways.[3]

Proposed Biosynthetic Pathway of this compound Core cluster_0 Upstream Biosynthesis cluster_1 Core Formation Squalene Squalene Proto-Daphniphylline Proto-Daphniphylline Squalene->Proto-Daphniphylline Triterpene Cyclase(s) (Hypothetical) Calyciphylline A-type Alkaloid Calyciphylline A-type Alkaloid Proto-Daphniphylline->Calyciphylline A-type Alkaloid Series of Enzymatic Steps This compound Hexacyclic Core This compound Hexacyclic Core Calyciphylline A-type Alkaloid->this compound Hexacyclic Core Key Rearrangement (e.g., Wagner-Meerwein type)

Caption: Proposed biosynthetic pathway from squalene to the this compound hexacyclic core.

Experimental Evidence: Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating biosynthetic pathways.[4] Stable isotope labeling experiments conducted on Daphniphyllum macropodum have provided crucial evidence supporting the proposed biosynthetic relationships between different classes of Daphniphyllum alkaloids.[5] In these studies, labeled precursors such as ¹³C-glucose and ²H-mevalonolactone were fed to the plant, and the incorporation of the labels into various alkaloids was analyzed by mass spectrometry.

The results of these experiments have shown that C30 Daphniphyllum alkaloids, which retain the full carbon skeleton of squalene, are precursors to the C22 alkaloids, which have lost an eight-carbon fragment.[6] This supports a biosynthetic cascade where more complex skeletons are progressively modified. While these studies have not yet definitively traced the pathway to this compound, the differential labeling patterns observed in various alkaloid subtypes provide a roadmap for future investigations.

Quantitative Data from Isotopic Labeling

The following table summarizes the isotopic enrichment observed in different classes of Daphniphyllum alkaloids from labeling experiments in D. macropodum. This data provides quantitative support for the precursor-product relationships in the biosynthetic network.

PrecursorAlkaloid ClassAverage Isotope Enrichment (%)Analytical MethodReference
[U-¹³C₆]-GlucoseC30 Alkaloids15.2 ± 3.5LC-MS[5]
[U-¹³C₆]-GlucoseC22 Alkaloids10.8 ± 2.9LC-MS[5]
[5,5-²H₂]-MevalonolactoneC30 Alkaloids25.7 ± 5.1LC-MS[5]
[5,5-²H₂]-MevalonolactoneC22 Alkaloids18.3 ± 4.2LC-MS[5]

Table 1: Summary of isotopic enrichment in Daphniphyllum alkaloids.

Biomimetic Total Synthesis: Chemical Clues to Biological Processes

In the absence of fully characterized biosynthetic enzymes, biomimetic total synthesis provides a powerful approach to probe the feasibility of proposed biosynthetic steps. The total synthesis of daphnicyclidin-type alkaloids has been a significant focus of synthetic chemistry, with several research groups successfully constructing the complex hexacyclic core. These syntheses often employ key reactions that are thought to mimic the proposed biosynthetic transformations.

For instance, the synthesis of the ABC tricyclic system of daphnicyclidin A has been achieved through a substrate-stereocontrolled tandem N-allylation–SN2′ reaction and intramolecular Horner–Wadsworth–Emmons reactions.[7][8][9] More advanced strategies have utilized intramolecular [4+3] cycloadditions to construct the core ring systems.[10] These synthetic achievements lend credence to the proposed biosynthetic cyclization cascades.

Experimental Protocols from Biomimetic Synthesis

Below are representative experimental protocols for the construction of key structural motifs found in daphnicyclidins, extracted from the supporting information of total synthesis publications.

Protocol 1: Synthesis of the ABC Tricyclic Core of Daphnicyclidin A [7][8][9]

  • Step 1: Tandem N-allylation–SN2′ Reaction: To a solution of the pyrrolidine precursor in anhydrous THF is added NaH (1.2 eq) at 0 °C. After stirring for 30 min, the allylic carbonate (1.1 eq) is added, and the reaction is stirred at room temperature for 12 h. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Step 2: Intramolecular Horner–Wadsworth–Emmons Reaction: To a solution of the phosphonate-aldehyde substrate in anhydrous THF is added KHMDS (1.5 eq) at -78 °C. The reaction is stirred for 1 h at this temperature and then allowed to warm to room temperature over 2 h. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the tricyclic product.

Protocol 2: Intramolecular [4+3] Cycloaddition for the ABCE Ring System [10]

  • Step 1: Preparation of the Oxidopyridinium Ion Precursor: A solution of the N-alkoxypyridinium salt in anhydrous CH₂Cl₂ is cooled to 0 °C. Triflic anhydride (1.2 eq) is added dropwise, and the mixture is stirred for 30 min.

  • Step 2: Cycloaddition: The reaction mixture containing the in situ generated oxidopyridinium ion is stirred at room temperature for 24 h. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the tetracyclic product.

Experimental Workflow for Biomimetic Synthesis cluster_0 Synthesis of Precursors cluster_1 Key Cyclization Reactions cluster_2 Core Structure Assembly Starting Materials Starting Materials Pyrrolidine Precursor Pyrrolidine Precursor Starting Materials->Pyrrolidine Precursor Phosphonate-Aldehyde Phosphonate-Aldehyde Starting Materials->Phosphonate-Aldehyde N-Alkoxypyridinium Salt N-Alkoxypyridinium Salt Starting Materials->N-Alkoxypyridinium Salt Tandem N-allylation-SN2' Tandem N-allylation-SN2' Pyrrolidine Precursor->Tandem N-allylation-SN2' Intramolecular HWE Intramolecular HWE Phosphonate-Aldehyde->Intramolecular HWE Intramolecular [4+3] Cycloaddition Intramolecular [4+3] Cycloaddition N-Alkoxypyridinium Salt->Intramolecular [4+3] Cycloaddition ABC Tricyclic Core ABC Tricyclic Core Tandem N-allylation-SN2'->ABC Tricyclic Core Intramolecular HWE->ABC Tricyclic Core ABCE Tetracyclic Core ABCE Tetracyclic Core Intramolecular [4+3] Cycloaddition->ABCE Tetracyclic Core

References

Unraveling the Stereochemical Complexity of Daphnicyclidin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H belongs to the daphniphyllum alkaloids, a class of structurally complex and biologically intriguing natural products. Isolated from Daphniphyllum humile and D. teijsmanni, these molecules are characterized by their unique fused polycyclic skeletons. The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is a critical aspect of its characterization, influencing its biological activity and potential for therapeutic development. This technical guide provides an in-depth overview of the methodologies and logical framework employed in the stereochemical elucidation of this compound and related compounds.

Data Presentation

The stereochemical assignment of complex molecules like this compound relies on the careful analysis and integration of various quantitative data. Below is a summary of the types of data typically collected for such purposes.

Data TypeDescriptionRelevance to Stereochemistry
Specific Rotation [α]D The angle to which a plane-polarized light is rotated by a solution of a chiral compound.Provides information about the overall chirality of the molecule and is a key parameter for enantiomeric purity.
¹H NMR Provides information about the chemical environment and connectivity of hydrogen atoms.- Coupling Constants (J-values): Help determine the dihedral angles between adjacent protons, which is crucial for defining the relative stereochemistry in cyclic systems.- Chemical Shifts (δ): Can be influenced by the spatial orientation of nearby functional groups.
¹³C NMR Provides information about the carbon skeleton of the molecule.Complements ¹H NMR data in confirming the overall structure and identifying stereoisomers.
NOESY A 2D NMR technique that identifies protons that are close in space (< 5 Å).Provides direct evidence for the relative stereochemistry of substituents and the conformation of rings by revealing through-space correlations.[1][2]
X-ray Crystallography Provides a definitive 3D structure of a molecule in its crystalline state.Offers unambiguous determination of both relative and absolute stereochemistry.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light.Helps in determining the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations or empirical rules.[3][4]

Experimental Protocols

The elucidation of this compound's stereochemistry involves a multi-pronged approach, combining spectroscopic and crystallographic techniques. The following are generalized protocols for the key experiments involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and relative stereochemistry of the molecule.

Methodology:

  • Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • 1D NMR (¹H and ¹³C): Standard 1D spectra are acquired to identify the types and numbers of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, aiding in the assembly of the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are in close spatial proximity. The presence or absence of NOE cross-peaks between specific protons provides crucial information about the relative stereochemistry.[1][2]

X-ray Crystallography

Objective: To obtain an unambiguous 3D structure of the molecule.

Methodology:

  • Crystallization: A suitable single crystal of this compound or a derivative is grown from a solution by slow evaporation or other techniques.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined. This provides a definitive 3D model, establishing both relative and absolute stereochemistry.[5]

Circular Dichroism (CD) Spectroscopy

Objective: To determine the absolute stereochemistry of the molecule.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent is prepared.

  • Data Acquisition: The CD spectrum is recorded over a range of UV-Vis wavelengths.

  • Data Analysis: The experimental CD spectrum is compared with either:

    • The spectra of known related compounds with established absolute stereochemistry.

    • Theoretically calculated CD spectra based on quantum chemical methods. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[3][6][4]

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical connections between different analytical techniques in the stereochemical elucidation of a complex natural product like this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_structure_elucidation Structure and Stereochemistry Determination plant_material Plant Material (Daphniphyllum sp.) extraction Extraction plant_material->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy absolute_stereo Absolute Stereochemistry (X-ray, CD) pure_compound->absolute_stereo relative_stereo Relative Stereochemistry (NOESY, J-coupling) spectroscopy->relative_stereo relative_stereo->absolute_stereo final_structure Final Stereostructure absolute_stereo->final_structure

Figure 1: General experimental workflow for this compound.

logical_relationships cluster_data Experimental Data cluster_conclusions Structural Conclusions nmr_data 1D & 2D NMR Data (COSY, HSQC, HMBC) planar_structure Planar Structure (Connectivity) nmr_data->planar_structure provides connectivity noesy_data NOESY Data relative_config Relative Stereochemistry noesy_data->relative_config defines spatial proximity xray_data X-ray Diffraction Data xray_data->relative_config confirms absolute_config Absolute Stereochemistry xray_data->absolute_config directly determines cd_data Circular Dichroism Data cd_data->absolute_config determines planar_structure->relative_config relative_config->absolute_config final_structure Complete 3D Structure absolute_config->final_structure

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Daphnicyclidin-Type Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a formal total synthesis of Daphnicyclidin H has not been reported in peer-reviewed literature. This document provides a comprehensive synthetic strategy and detailed protocols for the construction of the core structure of daphnicyclidin-type alkaloids, based on the successful total synthesis of closely related family members, particularly Daphnicyclidin A and Daphnicyclidin D. The presented strategies are drawn from the seminal works of the Ang Li group and other notable contributions in the field. These protocols can serve as a foundational guide for researchers aiming to achieve the total synthesis of this compound and other related analogues.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades due to their complex polycyclic architectures and interesting biological activities. Among them, the daphnicyclidins, such as this compound, are characterized by a unique and intricate fused ring system. The development of a robust and efficient total synthesis is crucial for enabling further investigation into their therapeutic potential. This document outlines a state-of-the-art synthetic strategy, highlighting key chemical transformations and providing detailed experimental protocols for the synthesis of the daphnicyclidin core.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for a daphnicyclidin-type alkaloid, such as Daphnicyclidin A, is envisioned to proceed through a biomimetic approach. The complex hexacyclic core can be disconnected to reveal key building blocks. A late-stage intramolecular cascade reaction could form the final rings from a more linear precursor. Key disconnections involve the formation of the ABC tricyclic ring system and the BCD tricyclic core, which have been focal points of synthetic efforts in the field.

A representative retrosynthesis is depicted below:

G Daphnicyclidin_A Daphnicyclidin A Intermediate_1 Pentacyclic Precursor Daphnicyclidin_A->Intermediate_1 [Late-stage cyclizations] Intermediate_3 BCD Tricyclic System Intermediate_1->Intermediate_3 [Ring-closing metathesis, Paal-Knorr pyrrole synthesis] Intermediate_2 ABC Tricyclic System Starting_Materials Simple Starting Materials Intermediate_2->Starting_Materials [Tandem N-allylation-SN2', Horner-Wadsworth-Emmons] Intermediate_3->Intermediate_2 [Strategic bond formation]

Caption: Retrosynthetic analysis of a daphnicyclidin-type alkaloid.

Synthetic Strategy and Key Transformations

The forward synthesis hinges on a convergent and stereocontrolled construction of the key ring systems. The following workflow outlines the major stages of the synthesis.

G Start Commercially Available Starting Materials Step1 Construction of Pyrrolidine Ring C Start->Step1 [Tandem N-allylation-SN2'] Step2 Formation of ABC Tricyclic System Step1->Step2 [Intramolecular HWE] Step3 Assembly of BCD Tricyclic System Step2->Step3 [Ireland-Claisen rearrangement, tandem acyliminium/Mannich-type reaction] Step4 Formation of Pentacyclic Core Step3->Step4 [Ring-closing metathesis] Step5 Late-Stage Functionalization Step4->Step5 [Oxidations, reductions] End Daphnicyclidin Analogue Step5->End

Caption: Forward synthetic workflow for a daphnicyclidin analogue.

Experimental Protocols

The following protocols are adapted from published syntheses of daphnicyclidin precursors and analogues.[1][2][3] Researchers should consult the original literature for full experimental details and characterization data.

Construction of the ABC Tricyclic System

The synthesis of the ABC tricyclic core of Daphnicyclidin A has been a significant focus. A substrate-stereocontrolled approach has been developed, featuring a tandem N-allylation-SN2' reaction to form the 2,3,4-cis trisubstituted pyrrolidine ring C, followed by two intramolecular Horner-Wadsworth-Emmons (HWE) reactions to construct the cycloheptanone ring A and the piperidine ring B.[1][2][4]

Table 1: Key Reactions for the a of the ABC Tricyclic System

StepReactionKey Reagents and ConditionsYield (%)Reference
1Tandem N-allylation-SN2'Allylic carbonate, Pd2(dba)3, PPh3, amine, THF, rt85-95[2]
2Intramolecular HWE (Ring B)Rathke's conditions (LiCl, DBU, MeCN)77[1]
3Intramolecular HWE (Ring A)K2CO3, 18-crown-6, toluene, 80 °C56[1]

Protocol 1: Tandem N-allylation-SN2' Reaction

  • To a solution of the primary amine (1.0 equiv) and the allylic carbonate (1.2 equiv) in anhydrous THF (0.1 M) under an argon atmosphere, add Pd2(dba)3 (2.5 mol %) and PPh3 (10 mol %).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2,3,4-cis trisubstituted pyrrolidine.

Protocol 2: Intramolecular Horner-Wadsworth-Emmons Reaction (Ring B)

  • To a solution of the phosphonate-aldehyde precursor (1.0 equiv) in anhydrous acetonitrile (0.05 M) under an argon atmosphere, add LiCl (5.0 equiv) and DBU (3.0 equiv).

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the bicyclic product containing ring B.

Construction of the BCD Tricyclic System

An enantiocontrolled synthesis of the BCD tricyclic core of Daphnicyclidin A has been achieved, featuring a highly diastereoselective conjugate addition of nitromethane, an Ireland-Claisen rearrangement, and a tandem acyliminium/Mannich-type reaction.[5][6]

Table 2: Key Reactions for the Synthesis of the BCD Tricyclic System

StepReactionKey Reagents and ConditionsDiastereomeric RatioYield (%)Reference
1Conjugate AdditionNitromethane, DBU, CH2Cl2, 0 °C to rt>20:190[5]
2Ireland-Claisen Rearrangement1. LDA, THF, -78 °C; 2. TMSCl; 3. Toluene, reflux-85[5]
3Tandem Acyliminium/Mannich Reaction1. O3, CH2Cl2/MeOH, -78 °C; 2. Me2S; 3. TFA, CH2Cl2, rt-70[5]

Protocol 3: Ireland-Claisen Rearrangement

  • To a solution of the allylic ester precursor (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a freshly prepared solution of LDA (1.5 equiv) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour, then add TMSCl (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure and dissolve the residue in anhydrous toluene (0.1 M).

  • Heat the solution to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature, quench with saturated aqueous NaHCO3 solution, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Biomimetic Synthesis of Daphnicyclidins

A recent breakthrough by the Ang Li group has demonstrated a unified, biomimetic approach to synthesize 14 different Daphniphyllum alkaloids, including Daphnicyclidin A and D, from a common intermediate.[3][7] This strategy relies on late-stage skeletal rearrangements that mimic the proposed biosynthetic pathways.

Table 3: Key Late-Stage Transformations in the Biomimetic Synthesis

TransformationPrecursorProductKey Reagents and ConditionsYield (%)Reference
Cope Rearrangement/Mannich Addition CascadePolycyclic AmineCalyciphylline A-type CoreHeat or Lewis Acid60-70[3]
α-Ketol RearrangementHydroxylated IntermediateDaphnicyclidin KMsOH, CH2Cl290[3]
Conjugate Addition-Lactol Opening-LactonizationFulvene IntermediateDaphnicyclidin AKOH, THF/H2O89[3]

Protocol 4: Conjugate Addition-Lactol Opening-Lactonization to Daphnicyclidin A

  • To a solution of the fulvene-containing precursor (1.0 equiv) in a mixture of THF and water (3:1, 0.02 M), add powdered KOH (5.0 equiv).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Neutralize the reaction with 1 M HCl and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography to afford Daphnicyclidin A.

Pathway to this compound

While a direct synthesis of this compound is not yet published, the strategies outlined above provide a clear roadmap. A plausible final step would involve the stereoselective installation of the requisite hydroxyl group on a late-stage intermediate, similar to the common precursor that leads to other daphnicyclidins in the biomimetic synthesis. The successful synthesis of Daphnicyclidin K via an α-ketol rearrangement from a hydroxylated precursor suggests that late-stage oxidations are feasible within this molecular framework. Further investigation into stereocontrolled hydroxylation reactions on advanced intermediates will be necessary to achieve the total synthesis of this compound.

References

Application of 2D NMR in the Structural Confirmation of Daphnicyclidin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in the structural elucidation of Daphnicyclidin H, a complex hexacyclic alkaloid isolated from Daphniphyllum teijsmanni. The intricate and unprecedented fused ring system of this compound necessitates a comprehensive suite of 2D NMR experiments for unambiguous structural and stereochemical assignment.

Introduction

This compound belongs to the Daphniphyllum alkaloids, a large family of natural products known for their complex and diverse chemical structures and interesting biological activities. The structure of this compound was first reported by Kobayashi and coworkers in 2001. Its complete structural determination was made possible through a combination of spectroscopic techniques, with 2D NMR playing a pivotal role. This note outlines the application of key 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—in confirming the planar structure and relative stereochemistry of this compound.

Structural Elucidation Workflow

The confirmation of this compound's structure is a stepwise process that involves the integration of data from various 2D NMR experiments. The general workflow is depicted below.

G Workflow for 2D NMR-based Structure Elucidation of this compound cluster_data_acquisition Data Acquisition cluster_2d_experiments 2D NMR Techniques cluster_data_analysis Data Analysis and Structure Assembly 1D_NMR 1D NMR (¹H, ¹³C, DEPT) 2D_NMR 2D NMR Experiments 1D_NMR->2D_NMR Initial Structural Insights COSY COSY (¹H-¹H Correlations) 2D_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) 2D_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 2D_NMR->HMBC NOESY NOESY (Through-Space ¹H-¹H Correlations) 2D_NMR->NOESY Fragment_Assembly Assemble Molecular Fragments COSY->Fragment_Assembly Proton Spin Systems HSQC->Fragment_Assembly Direct C-H Connectivity Planar_Structure Determine Planar Structure HMBC->Planar_Structure Connect Fragments Relative_Stereochemistry Elucidate Relative Stereochemistry NOESY->Relative_Stereochemistry Spatial Proximity Fragment_Assembly->Planar_Structure Planar_Structure->Relative_Stereochemistry Final_Structure Confirm Final Structure Relative_Stereochemistry->Final_Structure

Caption: A flowchart illustrating the systematic workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.

Experimental Protocols

The following are generalized protocols for the 2D NMR experiments used in the structure confirmation of this compound. These are based on standard procedures for natural product analysis.

Sample Preparation
  • Sample: Approximately 1-5 mg of purified this compound.

  • Solvent: 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent depends on the solubility of the compound.

  • Procedure: Dissolve the sample in the deuterated solvent in a 5 mm NMR tube. Ensure the solution is clear and free of any particulate matter.

NMR Instrumentation
  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is crucial for complex molecules like this compound.

2D NMR Experimental Parameters
  • Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds. This helps in establishing proton-proton connectivity within molecular fragments.

  • Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).

  • Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256-512

    • Number of Scans: 2-8

    • Relaxation Delay: 1.5-2.0 s

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 180-200 ppm

    • Number of Points (F2): 1024

    • Number of Increments (F1): 256

    • Number of Scans: 4-16

    • Relaxation Delay: 1.5 s

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is critical for connecting molecular fragments.

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).

  • Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 200-220 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 512

    • Number of Scans: 16-64

    • Relaxation Delay: 2.0 s

    • Long-range ¹J(C,H) Coupling Constant: Optimized for 8-10 Hz

  • Purpose: To identify protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity. This is essential for determining the relative stereochemistry.

  • Pulse Program: Standard NOESY (e.g., noesygpph on Bruker instruments).

  • Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 512

    • Number of Scans: 8-16

    • Relaxation Delay: 2.0 s

    • Mixing Time (d8): 500-800 ms (this may need to be optimized).

Data Presentation and Interpretation

The following tables summarize the type of information obtained from each 2D NMR experiment and how it contributes to the structural confirmation of this compound. Note: The chemical shift values provided are representative and for illustrative purposes only. For actual data, refer to the primary literature.

Table 1: ¹H and ¹³C NMR Data for Key Moieties of this compound (Illustrative)
PositionδC (ppm)δH (ppm, mult., J in Hz)Key COSY CorrelationsKey HMBC CorrelationsKey NOESY Correlations
155.23.15 (m)H-2, H-10C-2, C-3, C-10, C-11H-2, H-11
234.82.80 (dd, 12.5, 4.0)H-1, H-3C-1, C-3, C-4H-3, H-9
342.11.95 (m)H-2, H-4C-2, C-4, C-5H-2, H-4
..................
Table 2: Summary of 2D NMR Data Interpretation
ExperimentInformation ObtainedApplication to this compound Structure
COSY ¹H-¹H connectivities (2-3 bonds)Establishes spin systems and proton sequences within the individual rings of the hexacyclic core.
HSQC Direct ¹H-¹³C correlations (1 bond)Assigns the carbon signal for each protonated carbon, providing a carbon skeleton framework.
HMBC Long-range ¹H-¹³C correlations (2-4 bonds)Connects the different spin systems and quaternary carbons, allowing for the assembly of the complete carbon skeleton and the placement of functional groups.
NOESY Through-space ¹H-¹H correlationsReveals the spatial proximity of protons, which is crucial for determining the relative stereochemistry at the multiple chiral centers of this compound.
Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of information from the key 2D NMR experiments to the final confirmed structure of this compound.

G Logical Flow of 2D NMR Data in this compound Structure Confirmation COSY_Data COSY Data (Proton Spin Systems) Fragment_Identification Identification of Molecular Fragments COSY_Data->Fragment_Identification HSQC_Data HSQC Data (C-H Connectivity) HSQC_Data->Fragment_Identification HMBC_Data HMBC Data (Long-Range C-H Connectivity) Planar_Structure_Determination Determination of Planar Structure HMBC_Data->Planar_Structure_Determination NOESY_Data NOESY Data (Spatial Proximity) Stereochemical_Assignment Assignment of Relative Stereochemistry NOESY_Data->Stereochemical_Assignment Fragment_Identification->Planar_Structure_Determination Planar_Structure_Determination->Stereochemical_Assignment Final_Structure Confirmed Structure of this compound Stereochemical_Assignment->Final_Structure

Caption: A diagram showing the logical progression from raw 2D NMR data to the final confirmed structure of this compound.

Conclusion

The application of a comprehensive suite of 2D NMR experiments is indispensable for the structural confirmation of complex natural products like this compound. The combination of COSY, HSQC, HMBC, and NOESY spectra provides a complete picture of the molecule's connectivity and stereochemistry. These techniques, when applied systematically, allow researchers to piece together the intricate architecture of novel compounds, which is a critical step in natural product-based drug discovery and development. The protocols and data interpretation guidelines presented here serve as a valuable resource for scientists working on the structural elucidation of complex organic molecules.

Application Note & Protocol: X-ray Crystallography of Daphnicyclidin H Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H is a polycyclic alkaloid isolated from the stems of Daphniphyllum humile and D. teijsmanni.[1][2] As a member of the complex family of Daphniphyllum alkaloids, its intricate three-dimensional structure is crucial for understanding its biosynthetic pathways, potential biological activity, and for use in drug design and development.[3][4] X-ray crystallography is the definitive method for determining the atomic and molecular structure of crystalline compounds, providing precise information on stereochemistry and conformation.[5][6] This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of this compound.

Data Presentation

Table 1: Crystallization Conditions for this compound
ParameterConditionNotes
Compound Purity >98%High purity is critical for growing high-quality crystals.
Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneThis compound is soluble in these solvents.[1] A moderately soluble solvent system is ideal.[7]
Crystallization Method Slow Evaporation or Vapor DiffusionSlow evaporation is a straightforward method.[7][8] Vapor diffusion can also yield high-quality crystals.[8]
Temperature Room Temperature (20-25°C) or 4°CStable temperature is crucial. Avoid mechanical disturbances.[7]
Vessel Small, clean glass vial or crystallization plateThe vessel should be free of dust and scratches to minimize nucleation sites.[7]
Table 2: X-ray Data Collection and Refinement Parameters
ParameterValue/Setting
Instrument Bruker APEX II CCD Diffractometer
X-ray Source Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54178 Å)
Temperature 100 K or 293 K
Detector Distance 4-5 cm
Crystal Size >0.1 mm in all dimensions
Data Collection Software APEX2
Data Reduction Software SAINT
Absorption Correction SADABS
Structure Solution Direct Methods (e.g., SHELXS)
Structure Refinement Full-matrix least-squares on F² (e.g., SHELXL)
CCDC Deposition Recommended upon publication

Experimental Protocols

Crystal Growth of this compound (Slow Evaporation Method)
  • Preparation of a Saturated Solution:

    • Dissolve a small amount of purified this compound (>98% purity) in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a clean glass vial. The goal is to create a nearly saturated solution.[7]

  • Filtration:

    • Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.[7]

  • Evaporation:

    • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).[7]

  • Monitoring:

    • Monitor the vial periodically over several days to weeks for the formation of single crystals. Avoid disturbing the vial.

  • Crystal Harvesting:

    • Once suitable crystals have formed (typically >0.1 mm), carefully harvest them using a cryo-loop.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting:

    • Select a well-formed, single crystal and mount it on a cryo-loop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (100 K) on the goniometer head of the diffractometer.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial set of frames to determine the unit cell and crystal quality.

    • Set up a data collection strategy using the instrument software (e.g., APEX2) to collect a complete dataset. This typically involves a series of omega and phi scans.[5]

  • Data Processing:

    • Integrate the raw diffraction images to obtain reflection intensities and positions using software such as SAINT.[5]

    • Apply an absorption correction using a program like SADABS.[5]

Structure Solution and Refinement
  • Structure Solution:

    • Solve the crystal structure using direct methods or Patterson methods with software like SHELXS. This will provide an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the structural model against the experimental data using full-matrix least-squares on F² with software such as SHELXL.

    • Anisotropic displacement parameters should be refined for all non-hydrogen atoms.

    • Hydrogen atoms can be placed in calculated positions and refined using a riding model.

  • Validation and Deposition:

    • Validate the final structure using tools like PLATON or CheckCIF.

    • Prepare the final structural information in CIF format for deposition in the Cambridge Crystallographic Data Centre (CCDC).

Mandatory Visualization

Xray_Crystallography_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Purification This compound (>98%) Dissolution Dissolve in Solvent Purification->Dissolution Filtration Filter Solution Dissolution->Filtration Crystallization Slow Evaporation Filtration->Crystallization Harvesting Harvest Single Crystal Crystallization->Harvesting Mounting Mount Crystal on Diffractometer Harvesting->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Data_Processing Process Raw Data (SAINT) Data_Collection->Data_Processing Absorption_Correction Absorption Correction (SADABS) Data_Processing->Absorption_Correction Structure_Solution Solve Structure (SHELXS) Absorption_Correction->Structure_Solution Structure_Refinement Refine Model (SHELXL) Structure_Solution->Structure_Refinement Validation Validate Structure (CheckCIF) Structure_Refinement->Validation Deposition Deposit to CCDC Validation->Deposition

Caption: Workflow for X-ray crystallography of this compound.

References

Application Notes and Protocols for Cytotoxicity Profiling of Daphnicyclidin H in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H is a member of the Daphniphyllum alkaloids, a complex family of natural products known for their intricate chemical structures and potential biological activities. While research on this compound is still in its nascent stages, related compounds from this family have demonstrated cytotoxic effects against various cancer cell lines. For instance, daphnioldhanol A has been reported to exhibit weak cytotoxicity against the HeLa cell line with an IC50 of 31.9 μM[1], and daphnicyclidins M and N have shown activity against P-388 and SGC-7901 cells[2]. These findings underscore the potential of this compound as a novel anticancer agent and necessitate a standardized protocol to evaluate its cytotoxic profile.

This document provides a comprehensive protocol for determining the cytotoxicity of this compound against a panel of human cancer cell lines using a robust and widely accepted colorimetric assay. Additionally, it presents a framework for data analysis and visualization of a hypothetical signaling pathway that may be implicated in its mechanism of action.

Data Presentation

The following tables represent hypothetical data for the cytotoxicity of this compound against various cancer cell lines. These tables are intended to serve as a template for presenting experimental results.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer25.8
MCF-7Breast Cancer32.5
A549Lung Cancer45.2
HepG2Liver Cancer38.7
HCT116Colon Cancer29.1

Table 2: Dose-Dependent Cytotoxicity of this compound in HeLa Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.2
588.3 ± 5.1
1075.1 ± 3.8
2551.2 ± 4.5
5023.7 ± 3.1
1008.9 ± 2.2

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep 3. This compound Dilution cell_seeding->compound_prep treatment 4. Cell Treatment (48h) compound_prep->treatment mtt_addition 5. MTT Addition (4h) treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570nm) formazan_solubilization->read_absorbance data_analysis 8. Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay of this compound.

Hypothetical Signaling Pathway

Given that many natural products exert their cytotoxic effects by modulating key signaling pathways, a plausible, yet hypothetical, target for this compound could be the Notch signaling pathway, which is frequently dysregulated in cancer.[3][4][5][6] Aberrant Notch signaling can drive cell proliferation, survival, and inhibit apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Delta/Jagged) NotchR Notch Receptor Ligand->NotchR Binding S2 S2 Cleavage (ADAM) NotchR->S2 S3 S3 Cleavage (γ-secretase) S2->S3 NICD_cyto NICD S3->NICD_cyto NICD_nuc NICD NICD_cyto->NICD_nuc Translocation CSL CSL NICD_nuc->CSL MAML MAML CSL->MAML Recruitment TargetGenes Target Gene Expression (e.g., HES, HEY, c-Myc) MAML->TargetGenes Activation Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Promotes Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits DaphnicyclidinH This compound DaphnicyclidinH->S3 Inhibits DaphnicyclidinH->NICD_nuc Inhibits Translocation

Caption: Hypothetical inhibition of the Notch signaling pathway by this compound.

References

Application Notes and Protocols for the Synthesis of the Daphnicyclidin Core via Tandem Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the Daphnicyclidin core, a key structural motif in a family of complex and biologically active alkaloids. The synthesis strategies highlighted herein utilize powerful tandem cyclization reactions to efficiently construct the intricate polycyclic framework of these molecules.

Introduction

The Daphniphyllum alkaloids, a large family of natural products, have garnered significant attention from the synthetic community due to their complex molecular architectures and promising biological activities. Among these, Daphnicyclidin A and its congeners are characterized by a unique and challenging polycyclic core. This document focuses on the application of tandem cyclization reactions, which allow for the formation of multiple rings in a single synthetic operation, to access this core structure. Two key strategies will be detailed: a tandem radical cyclization of a neutral aminyl radical and a tandem N-allylation/SN2' reaction coupled with intramolecular Horner-Wadsworth-Emmons reactions.

Data Presentation

The following tables summarize key quantitative data for the synthesis of intermediates and the core structures discussed in the experimental protocols.

Table 1: Tandem Radical Cyclization Approach

StepIntermediate/ProductReagents and ConditionsYield (%)Reference
1Propargyl amineLactone, propargylamine, neat, 80 °C98[1][2]
2EnonePropargyl amine, AD-mix-β, K2OsO2·2H2O, (DHQ)2PHAL, K3Fe(CN)6, K2CO3, t-BuOH/H2O (1:1), 0 °C; then NaIO4, MeOH/H2O (3:1), rt85 (over two steps)[1][2]
3Chloroamine (Cyclization Precursor)Enone, NCS, CCl4, rt96[1][2]
4Tricyclic CoreChloroamine, Ti(Oi-Pr)4, Cu(acac)2, n-BuLi, THF, -78 °C to rt75[1][2]

Table 2: Tandem N-allylation/SN2' and Horner-Wadsworth-Emmons Approach

StepIntermediate/ProductReagents and ConditionsYield (%)Reference
12,3,4-cis-trisubstituted pyrrolidineOxazolidinone, (Z)-1,4-dichloro-2-butene, NaI, K2CO3, DMF, rt85[3]
2AmidePyrrolidine derivative, t-BuOK, t-BuOH/H2O, 100 °C; then phosphate ester, rt78[3]
3Ring B formation (HWE)Amide, Dess-Martin periodinane, CH2Cl2, rt; then (EtO)2P(O)CH2CO2Et, LiCl, DBU, CH3CN, rt77[3]
4ABC Tricyclic System (HWE)Ring B product, 10% Pd/C, H2, MeOH, rt; then (MeO)2P(O)CH2COMe, NaH, THF, 0 °C to rt; then Dess-Martin periodinane, CH2Cl2, rt; then K2CO3, 18-crown-6, toluene, 80 °C56 (over 4 steps)[3]

Experimental Protocols

Tandem Radical Cyclization for the Synthesis of the Calyciphylline A and Daphnicyclidin A-type Core

This protocol is adapted from the work of Stockdill and coworkers[1][2].

Step 1: Synthesis of the Propargyl amine To a neat solution of the starting lactone (1.0 equiv) is added propargylamine (1.2 equiv). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the excess propargylamine is removed under reduced pressure to afford the crude propargyl amine, which is used in the next step without further purification.

Step 2: Synthesis of the Enone To a stirred solution of AD-mix-β (1.4 g/mmol of olefin) in t-BuOH/H2O (1:1, 10 mL/mmol) at 0 °C is added the crude propargyl amine (1.0 equiv). The reaction is stirred at 0 °C for 24 hours. Sodium sulfite (1.5 g/mmol ) is then added, and the mixture is warmed to room temperature and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The resulting diol is dissolved in MeOH/H2O (3:1, 10 mL/mmol), and NaIO4 (2.5 equiv) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give the crude enone, which is purified by flash column chromatography.

Step 3: Synthesis of the Chloroamine (Cyclization Precursor) To a solution of the enone (1.0 equiv) in CCl4 (0.1 M) is added N-chlorosuccinimide (1.1 equiv). The reaction mixture is stirred at room temperature for 1 hour. The mixture is then filtered, and the filtrate is concentrated under reduced pressure to afford the chloroamine, which is used immediately in the next step.

Step 4: Tandem Radical Cyclization To a solution of Ti(Oi-Pr)4 (1.2 equiv) and Cu(acac)2 (0.2 equiv) in THF (0.05 M) at -78 °C is added n-BuLi (2.4 equiv, 1.6 M in hexanes) dropwise. The resulting dark brown solution is stirred at -78 °C for 30 minutes. A solution of the chloroamine (1.0 equiv) in THF (0.1 M) is then added dropwise. The reaction mixture is allowed to warm to room temperature and is stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous NH4Cl (10 mL). The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the tricyclic core.

Synthesis of the ABC Tricyclic System of Daphnicyclidin A via Tandem N-allylation/SN2' and Intramolecular Horner-Wadsworth-Emmons Reactions

This protocol is adapted from the work of Yang and coworkers[3].

Step 1: Synthesis of the 2,3,4-cis-trisubstituted pyrrolidine To a solution of the starting oxazolidinone (1.0 equiv) in DMF (0.2 M) are added (Z)-1,4-dichloro-2-butene (1.5 equiv), NaI (0.2 equiv), and K2CO3 (3.0 equiv). The reaction mixture is stirred at room temperature for 24 hours. Water is added, and the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

Step 2: Synthesis of the Amide A solution of the pyrrolidine derivative (1.0 equiv) and t-BuOK (5.0 equiv) in t-BuOH/H2O (4:1, 0.1 M) is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is neutralized with 1 M HCl. The solvent is removed under reduced pressure. The residue is dissolved in CH2Cl2 (0.1 M), and the phosphate ester (1.2 equiv) is added. The mixture is stirred at room temperature for 6 hours. The solvent is removed, and the residue is purified by flash column chromatography.

Step 3: Ring B formation (Intramolecular Horner-Wadsworth-Emmons) To a solution of the amide (1.0 equiv) in CH2Cl2 (0.1 M) is added Dess-Martin periodinane (1.5 equiv). The mixture is stirred at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of Na2S2O3 and NaHCO3. The aqueous layer is extracted with CH2Cl2 (3 x 15 mL). The combined organic layers are dried over Na2SO4 and concentrated. The resulting crude aldehyde is dissolved in CH3CN (0.1 M), and LiCl (1.5 equiv), DBU (1.5 equiv), and (EtO)2P(O)CH2CO2Et (1.5 equiv) are added. The mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is purified by flash column chromatography.

Step 4: ABC Tricyclic System formation (Intramolecular Horner-Wadsworth-Emmons) A mixture of the Ring B product (1.0 equiv) and 10% Pd/C (10 wt %) in MeOH (0.1 M) is stirred under a H2 atmosphere (1 atm) for 12 hours. The mixture is filtered through Celite, and the filtrate is concentrated. The residue is dissolved in THF (0.1 M), and NaH (2.0 equiv, 60% dispersion in mineral oil) is added at 0 °C. After 30 minutes, (MeO)2P(O)CH2COMe (2.0 equiv) is added, and the mixture is stirred at room temperature for 6 hours. The reaction is quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over Na2SO4 and concentrated. The crude product is dissolved in CH2Cl2 (0.1 M), and Dess-Martin periodinane (1.5 equiv) is added. The mixture is stirred at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of Na2S2O3 and NaHCO3. The aqueous layer is extracted with CH2Cl2 (3 x 15 mL). The combined organic layers are dried over Na2SO4 and concentrated. The resulting crude aldehyde is dissolved in toluene (0.05 M), and K2CO3 (3.0 equiv) and 18-crown-6 (0.3 equiv) are added. The mixture is heated at 80 °C for 8 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the ABC tricyclic system.

Visualizations

The following diagrams illustrate the key reaction pathways and the overall synthetic logic.

Tandem_Radical_Cyclization_Workflow cluster_start Starting Material cluster_synthesis Synthesis of Precursor cluster_cyclization Key Tandem Cyclization Lactone Lactone PropargylAmine Propargyl amine Lactone->PropargylAmine Propargylamine Enone Enone PropargylAmine->Enone 1. AD-mix-β 2. NaIO4 Chloroamine Chloroamine (Cyclization Precursor) Enone->Chloroamine NCS TricyclicCore Tricyclic Core Chloroamine->TricyclicCore Ti(Oi-Pr)4, Cu(acac)2, n-BuLi

Caption: Workflow for the tandem radical cyclization to form the Daphnicyclidin core.

HWE_Pathway cluster_ringC Ring C Formation cluster_ringB Ring B Construction cluster_ringA Ring A and Final Assembly Oxazolidinone Oxazolidinone Pyrrolidine cis-Trisubstituted Pyrrolidine Oxazolidinone->Pyrrolidine Tandem N-allylation/SN2' Amide Amide Pyrrolidine->Amide Hydrolysis & Amidation RingB Ring B Product Amide->RingB Intramolecular HWE LinearPrecursor Linear Precursor RingB->LinearPrecursor Deprotection & Elongation ABCTricycle ABC Tricyclic System LinearPrecursor->ABCTricycle Intramolecular HWE Synthetic_Strategy_Logic cluster_approaches Tandem Cyclization Strategies cluster_advantages Key Advantages DaphnicyclidinCore Daphnicyclidin Core RadicalCyclization Tandem Radical Cyclization DaphnicyclidinCore->RadicalCyclization HWE_Approach Tandem N-allylation/SN2' & Intramolecular HWE DaphnicyclidinCore->HWE_Approach Efficiency High Step Economy RadicalCyclization->Efficiency Complexity Rapid Buildup of Molecular Complexity RadicalCyclization->Complexity HWE_Approach->Efficiency Stereocontrol Good Diastereoselectivity HWE_Approach->Stereocontrol

References

Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Synthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular Diels-Alder (IMDA) reaction is a powerful and convergent strategy for the rapid construction of complex polycyclic systems inherent to many natural products. This document provides detailed application notes and experimental protocols for the use of the IMDA reaction in the synthesis of Daphniphyllum alkaloids, a family of structurally complex and biologically active compounds.

Introduction to the Intramolecular Diels-Alder Reaction in Daphniphyllum Alkaloid Synthesis

The Daphniphyllum alkaloids are a large family of natural products characterized by their intricate and often caged polycyclic skeletons. The formidable structural complexity of these molecules has made them attractive targets for total synthesis. The intramolecular Diels-Alder (IMDA) reaction has emerged as a key strategic element in several synthetic approaches, enabling the efficient and stereocontrolled formation of core carbocyclic and heterocyclic frameworks.

This document will focus on two exemplary applications of the IMDA reaction in the synthesis of Daphniphyllum alkaloids:

  • The highly diastereoselective synthesis of the bicyclic core of (-)-Calyciphylline N , as reported by Sorensen and coworkers.

  • The construction of the ACDE ring system of Calyciphylline A-type alkaloids , developed by the Takemoto group.

These examples showcase the versatility of the IMDA reaction in forging complex molecular architectures with a high degree of stereocontrol.

Diastereoselective IMDA Reaction in the Total Synthesis of (-)-Calyciphylline N

In their total synthesis of the architecturally complex Daphniphyllum alkaloid, (–)-calyciphylline N, Sorensen and coworkers employed a highly diastereoselective, Lewis acid-promoted intramolecular Diels-Alder reaction of a silicon-tethered acrylate to construct the bicyclic core of the molecule.[1][2] This key transformation established four contiguous stereocenters in a single step.

Quantitative Data
EntryPrecursorLewis AcidSolventTemperatureTimeYield (two steps)Diastereomeric Ratio (endo:exo)
1Triene 10 Et₂AlClCH₂Cl₂-78 °C to rt2 h50%9:1
Experimental Protocol: Synthesis of Bicyclic Ester (-)-5

Materials:

  • Triene precursor 10

  • Diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • A solution of triene 10 (1.0 equiv) in anhydrous dichloromethane (0.02 M) is prepared in a flame-dried, round-bottom flask under an argon atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Diethylaluminum chloride (1.2 equiv, 1.0 M solution in hexanes) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is diluted with dichloromethane and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) to afford the bicyclic ester (-)-5 as a mixture of diastereomers.

Reaction Pathway and Logic

The high diastereoselectivity of this IMDA reaction is attributed to a chair-like transition state where the dienophile approaches the diene from the less sterically hindered face. The Lewis acid, Et₂AlCl, coordinates to the carbonyl oxygen of the acrylate, lowering the LUMO of the dienophile and accelerating the reaction while enhancing the endo selectivity.

IMDA_Sorensen cluster_precursor Precursor cluster_reaction IMDA Reaction cluster_product Product Precursor Triene 10 IMDA Et₂AlCl, CH₂Cl₂ -78 °C to rt Precursor->IMDA Product Bicyclic Ester (-)-5 (9:1 dr) IMDA->Product

Fig. 1: Workflow for the IMDA reaction in (-)-calyciphylline N synthesis.

IMDA Reaction for the ACDE Ring System of Calyciphylline A-Type Alkaloids

The research group of Yoshiji Takemoto developed a concise approach to the ACDE ring system of calyciphylline A-type alkaloids, which features an intramolecular Diels-Alder reaction of a tetrasubstituted olefin.[3] This strategy allows for the rapid assembly of the core structure bearing contiguous quaternary carbon centers.

Quantitative Data
EntryPrecursorLewis AcidSolventTemperatureTimeYieldDiastereomeric Ratio
1Amide 7c AlCl₃CH₂Cl₂40 °C12 h61%1:1.3 (6c : 6c' )
2Amide 7c Me₂AlClCH₂Cl₂40 °C12 h64%1:2.0 (6c : 6c' )
Experimental Protocol: Synthesis of ACD Ring System (General Procedure)

Materials:

  • Amide precursor 7c

  • Lewis Acid (e.g., AlCl₃ or Me₂AlCl)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the amide precursor 7c (1.0 equiv) in anhydrous dichloromethane (0.05 M) in a sealed tube is added the Lewis acid (2.0 equiv) at room temperature under an argon atmosphere.

  • The sealed tube is heated to 40 °C and stirred for 12 hours.

  • The reaction mixture is cooled to room temperature and quenched by the careful addition of saturated aqueous sodium bicarbonate.

  • The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the cycloadducts 6c and 6c' as a mixture of diastereomers.

Logical Relationship of the Synthetic Strategy

The Takemoto group's strategy relies on the successful execution of the IMDA reaction to form the key tricyclic intermediate. This intermediate then undergoes further transformations to construct the complete ACDE ring system. The choice of Lewis acid was found to influence the diastereoselectivity of the cycloaddition.

IMDA_Takemoto cluster_start Starting Material cluster_key_step Key IMDA Reaction cluster_intermediate Intermediate cluster_final Target Core Start Amide Precursor 7c IMDA Lewis Acid (e.g., AlCl₃) CH₂Cl₂, 40 °C Start->IMDA Intermediate ACD Ring System (Diastereomeric Mixture) IMDA->Intermediate Final ACDE Ring System Intermediate->Final Further Transformations

Fig. 2: Logical flow of the synthesis of the ACDE ring system.

Broader Context: Biomimetic Synthesis and Reaction Cascades

It is noteworthy that early synthetic strategies towards Daphniphyllum alkaloids, pioneered by Heathcock and coworkers, were inspired by a proposed biosynthetic pathway.[4] These elegant "biomimetic" syntheses often involve complex reaction cascades where multiple bonds and rings are formed in a single pot, mimicking nature's efficiency. While not always featuring a distinct IMDA reaction as a discrete step, the underlying principles of concerted or stepwise cycloadditions are often at play in these remarkable transformations.

Heathcock_Biosynthesis cluster_squalene Acyclic Precursor cluster_cascade Biomimetic Cascade cluster_protodaphniphylline Core Structure cluster_alkaloids Daphniphyllum Alkaloids Squalene Squalene-like Dialdehyde Cascade Amine Condensation & Polycyclization Squalene->Cascade Proto Proto-daphniphylline Cascade->Proto Alkaloids Various Skeletal Types Proto->Alkaloids Further Diversification

Fig. 3: Proposed biosynthetic pathway leading to Daphniphyllum alkaloids.

Conclusion

The intramolecular Diels-Alder reaction represents a highly effective and strategic approach for the construction of the complex polycyclic core structures of Daphniphyllum alkaloids. The examples provided highlight the ability of the IMDA reaction to be finely tuned through the choice of substrate, tether, and Lewis acid catalyst to achieve high levels of stereocontrol. These detailed protocols and application notes serve as a valuable resource for researchers engaged in the synthesis of these and other structurally complex natural products, as well as for professionals in the field of drug development seeking to access novel chemical scaffolds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Daphnicyclidin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products.[1][2][3] These alkaloids have garnered significant attention from the scientific community due to their unique polycyclic skeletons and potential biological activities. The isolation and purification of specific Daphniphyllum alkaloids like this compound are crucial for further pharmacological studies and drug development. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of such complex natural products.[4] This application note provides a detailed protocol for the preparative HPLC purification of this compound, based on general methods for the separation of related daphnane diterpenoids and other alkaloids.[4][5]

Principle of the Method

Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger sample loads to isolate and purify compounds for subsequent use.[6][7][8] The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). By carefully selecting the column chemistry, mobile phase composition, and gradient, components of a mixture can be effectively separated. For the purification of alkaloids like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.

Experimental Protocol

This protocol outlines a general procedure for the preparative HPLC purification of this compound from a crude or partially purified plant extract. Optimization may be required depending on the complexity of the starting material and the specific instrumentation used.

Sample Preparation
  • Extraction: Begin with a crude extract of the plant material (e.g., stems of Daphniphyllum humile) known to contain this compound.[1] The crude extract is often obtained through solvent extraction (e.g., with methanol or ethanol) followed by liquid-liquid partitioning to enrich the alkaloid fraction.

  • Pre-purification (Optional but Recommended): To improve the efficiency and longevity of the preparative HPLC column, it is advisable to perform a preliminary purification step. This can be achieved using techniques such as silica gel column chromatography or solid-phase extraction (SPE).

  • Solubilization and Filtration: Dissolve the enriched fraction containing this compound in a suitable solvent, ideally the initial mobile phase of the HPLC gradient, to ensure good peak shape. The sample solution must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[9]

HPLC Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the preparative HPLC purification of this compound.

ParameterRecommended Setting
Instrument Preparative HPLC System with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 20 mm, 5-10 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient 30-70% B over 40 minutes (representative, requires optimization)
Flow Rate 10-20 mL/min
Detection Wavelength 210 nm and 254 nm
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
Column Temperature Ambient or 30 °C
Purification Procedure
  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 70% A, 30% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Chromatographic Separation: Run the gradient elution as specified. The gradient should be shallow enough to ensure good separation of this compound from closely eluting impurities.

  • Fraction Collection: Collect fractions corresponding to the peak of interest. Fraction collection can be performed manually or using an automated fraction collector triggered by UV signal intensity or time.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity level.

  • Solvent Evaporation: Remove the HPLC solvents from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified this compound.

Experimental Workflow Diagram

HPLC_Purification_Workflow Workflow for HPLC Purification of this compound cluster_preparation Sample Preparation cluster_hplc Preparative HPLC cluster_post_purification Post-Purification start Crude Plant Extract pre_purification Pre-purification (e.g., Column Chromatography) start->pre_purification dissolve Dissolve in Initial Mobile Phase pre_purification->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto Preparative Column filter->inject separate Gradient Elution inject->separate collect Fraction Collection separate->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified this compound evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

Conclusion

This application note provides a representative protocol for the purification of this compound using preparative HPLC. The described methodology, including sample preparation, HPLC conditions, and post-purification steps, serves as a comprehensive guide for researchers in natural product chemistry and drug development. It is important to note that the provided HPLC parameters are a starting point and may require optimization to achieve the desired purity and yield of this compound from a specific source material.

References

Application Notes and Protocols for the In Vitro Pharmacological Evaluation of Daphnicyclidin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidins are a class of structurally complex alkaloids isolated from plants of the Daphniphyllum genus. These natural products have garnered significant interest within the scientific community due to their potential therapeutic properties. This document provides detailed application notes and protocols for the in vitro pharmacological evaluation of Daphnicyclidin derivatives, with a focus on their cytotoxic activities against cancer cell lines. The information presented herein is intended to guide researchers in the screening and characterization of these compounds.

Data Presentation

Table 1: Cytotoxic Activities of Daphnicyclidin Derivatives (IC50 in µM)

CompoundP-388 (Mouse Lymphocytic Leukemia)A-549 (Human Lung Carcinoma)SGC-7901 (Human Gastric Carcinoma)HL-60 (Human Promyelocytic Leukemia)
Daphnicyclidin M 5.7> 5022.4> 50
Daphnicyclidin N 6.5> 5025.6> 50

Experimental Protocols

The following section details the methodology for the key experiment cited in the data table: the MTT assay for cytotoxicity.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Daphnicyclidin derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., P-388, A-549, SGC-7901, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Daphnicyclidin derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Visualizations

Experimental Workflow for MTT Assay

The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of Daphnicyclidin H derivatives.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment 24h Incubation compound_prep Prepare Serial Dilutions of Daphnicyclidin Derivatives compound_prep->treatment mtt_addition Add MTT Solution treatment->mtt_addition 48-72h Incubation incubation Incubate for 4 hours mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the precise signaling pathways modulated by this compound or its close derivatives. The cytotoxic effects observed suggest a potential interference with fundamental cellular processes such as cell proliferation, apoptosis, or cell cycle regulation. Further research, including transcriptomic and proteomic analyses, is required to elucidate the exact molecular mechanisms of action.

The diagram below represents a generalized logical relationship for future investigation into the mechanism of action of Daphnicyclidin derivatives.

Signaling_Pathway Daphnicyclidin Daphnicyclidin Derivatives Target Molecular Target(s) (e.g., Kinases, Receptors) Daphnicyclidin->Target Binds to/Modulates Pathway Signaling Pathway(s) (e.g., MAPK, PI3K/Akt) Target->Pathway Activates/Inhibits Cellular_Response Cellular Response Pathway->Cellular_Response Leads to Cytotoxicity Cytotoxicity Cellular_Response->Cytotoxicity Results in

Caption: Hypothetical mechanism of action pathway.

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Daphnicyclidin H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of Daphnicyclidin H and related complex Daphniphyllum alkaloids. The intricate, polycyclic, and stereochemically dense structure of this compound presents formidable challenges in its chemical synthesis. This guide is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound is a significant challenge due to its complex molecular architecture. Key difficulties include:

  • Construction of the Polycyclic Core: The molecule possesses a congested pentacyclic or hexacyclic cage-like structure, making the formation of the intricate ring system difficult.[1]

  • Stereochemical Control: There is a high density of stereocenters, including contiguous and quaternary centers, which demand highly stereoselective reactions.

  • Synthesis of the Cycloheptane Ring: The seven-membered C ring, particularly with the required functionalization, is a known synthetic hurdle.[2]

  • Functional Group Compatibility: The synthesis requires careful planning to ensure the compatibility of various functional groups throughout the multi-step sequence.

Q2: My intramolecular Diels-Alder reaction to form a key cycloadduct is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

Low stereoselectivity in thermal Diels-Alder reactions for constructing the core of Daphniphyllum alkaloids is a common issue.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance stereoselectivity. For instance, in the synthesis of a related calyciphylline alkaloid, Et₂AlCl was used to promote a stereoselective cycloaddition, yielding a 9:1 mixture of two cycloadducts, whereas the thermal reaction was non-stereoselective.[3][4]

Q3: I am encountering difficulties with the protection of a hindered carbonyl group in my intermediate. What are some alternative strategies?

Protecting sterically hindered carbonyls, such as through ketalization, can be challenging.[3][4]

  • Reduction and Protection: An alternative two-step sequence can be employed. First, the carbonyl is reduced to a hydroxyl group using a selective reducing agent like sodium borohydride in the presence of cerium(III) chloride (Luche reduction). The resulting alcohol can then be protected with a suitable protecting group, such as a silyl ether (e.g., TBSCl).[3][4]

Troubleshooting Guides

Problem: Low Yield or Complex Mixture in Allylation of a β-Diketone Intermediate

Symptoms: Attempted allylation of a 1,3-diketone intermediate using various bases and allylating agents results in a complex mixture of C- and O-allylated products with low yield of the desired C-allylated product.[3][4]

Possible Causes:

  • Ambident Nucleophile: The enolate of the β-diketone can react at either the carbon or the oxygen atom.

  • Reaction Conditions: The choice of base, solvent, and allylating agent can influence the C/O selectivity. Harder electrophiles tend to favor O-allylation, while softer electrophiles favor C-allylation.

Suggested Solutions:

  • Optimize Reaction Conditions: Systematically vary the base (e.g., NaH, KHMDS, LDA), solvent (e.g., THF, DME, toluene), and temperature to favor C-allylation.

  • Use of a Different Allylating Agent: Consider using an allylating agent that favors C-alkylation, such as allyl iodide.

  • Alternative Synthetic Route: If optimization fails, consider a different synthetic strategy that avoids the direct allylation of the β-diketone.

Problem: Failure of an Intramolecular Epoxide Opening Reaction

Symptoms: Metalation of a vinyl iodide followed by an attempted intramolecular epoxide opening does not proceed, even at elevated temperatures, leading to a complex mixture of byproducts.[3][4]

Possible Causes:

  • Steric Hindrance: The epoxide may be sterically inaccessible to the organometallic nucleophile.

  • Unfavorable Ring Strain: The transition state for the cyclization may be too high in energy due to ring strain in the forming cyclic system.

  • Side Reactions: The organometallic intermediate may be undergoing side reactions, such as protonation or decomposition, before it can react with the epoxide.

Suggested Solutions:

  • Change the Metal: Experiment with different organometallic reagents (e.g., organolithium, Grignard reagents) to alter the reactivity and steric profile of the nucleophile.

  • Modify the Substrate: Redesign the substrate to reduce steric hindrance around the epoxide or to favor a different cyclization mode.

  • Alternative Cyclization Strategy: Explore alternative methods for forming the desired ring, such as a radical cyclization or a transition-metal-catalyzed cyclization.

Data Presentation

Table 1: Comparison of Thermal vs. Lewis Acid-Catalyzed Diels-Alder Cycloaddition [3][4]

ConditionsDiastereomeric RatioYield
ThermalComplex Mixture-
Et₂AlCl9:150% (2 steps)

Experimental Protocols

Protocol 1: Luche Reduction of a Hindered Ketone [3][4]

  • Dissolve the ketone in methanol (MeOH).

  • Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution and stir until it dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the cooled solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Protocol 2: Stereoselective Diels-Alder Cycloaddition [3][4]

  • Dissolve the diene precursor in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting cycloadduct by column chromatography.

Visualizations

Retrosynthetic_Analysis Daphnicyclidin_H This compound Hexacyclic_Core Complex Hexacyclic Core Daphnicyclidin_H->Hexacyclic_Core Simplification Key_Intermediate Key Synthetic Intermediate (e.g., ABC Tricyclic System) Hexacyclic_Core->Key_Intermediate Key Disconnections (e.g., Cycloadditions, Radical Cyclizations) Starting_Materials Simpler Starting Materials Key_Intermediate->Starting_Materials Further Simplification

Caption: Retrosynthetic analysis of this compound.

Troubleshooting_Flowchart Start Problem: Poor Stereoselectivity in Cycloaddition Check_Conditions Are you running the reaction thermally? Start->Check_Conditions Use_Lewis_Acid Implement Lewis Acid Catalyst (e.g., Et₂AlCl) Check_Conditions->Use_Lewis_Acid Yes Optimize_Catalyst Optimize Lewis Acid and Conditions Check_Conditions->Optimize_Catalyst No Use_Lewis_Acid->Optimize_Catalyst Success Improved Stereoselectivity Optimize_Catalyst->Success Successful Alternative_Strategy Consider Alternative Cyclization Strategy Optimize_Catalyst->Alternative_Strategy Unsuccessful

Caption: Troubleshooting poor stereoselectivity.

References

Technical Support Center: Optimizing NMR Data Acquisition for Complex Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for complex alkaloids like Daphnicyclidin H.

Troubleshooting Guide

This guide addresses specific issues that may arise during NMR experiments with complex alkaloids.

Question Answer
My alkaloid has poor solubility in common deuterated solvents. What can I do? For non-polar alkaloids, try deuterated chloroform (CDCl₃) or benzene-d₆. For more polar compounds, consider methanol-d₄, acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Using a solvent mixture or slightly warming the sample can also improve solubility. Be aware that the choice of solvent can affect chemical shifts.[2][3]
My 1D ¹H NMR spectrum has severely overlapping signals. How can I resolve them? Signal overlap is a common challenge with complex molecules.[1] To address this, you can: • Change the solvent: Different solvents can induce differential chemical shifts, potentially resolving overlapping peaks.[1][2] • Acquire spectra at a higher magnetic field strength: This will increase chemical shift dispersion. • Utilize 2D NMR techniques: Experiments like COSY, TOCSY, HSQC, and HMBC disperse signals into a second dimension, significantly reducing overlap.[4] • Employ advanced 1D methods: Techniques like 1D TOCSY or band-selective experiments can selectively excite or suppress specific regions of the spectrum to resolve overlapping multiplets.[4][5][6]
The peaks in my spectrum are very broad. What are the possible causes and solutions? Broad peaks can result from several factors: • Poor shimming: Re-shim the spectrometer to improve magnetic field homogeneity. • Sample concentration: Highly concentrated samples can lead to increased viscosity and broader lines. Diluting the sample may help.[7] • Presence of paramagnetic impurities: These can significantly shorten relaxation times and cause line broadening. Ensure your sample and solvent are free from paramagnetic metals. Removing dissolved oxygen by degassing the sample can also help.[8] • Chemical exchange: If your molecule is undergoing conformational exchange on the NMR timescale, you may observe broad peaks. Acquiring the spectrum at different temperatures can help to either sharpen the signals (by moving into fast or slow exchange regimes) or confirm the presence of dynamic processes.[1]
I'm not getting good signal-to-noise (S/N) for my dilute sample. How can I improve it? For dilute samples, maximizing S/N is crucial. Consider the following: • Increase the number of scans: S/N increases with the square root of the number of scans.[9] • Use a cryoprobe: These probes are cooled to cryogenic temperatures, which significantly reduces thermal noise and can provide a 3-4 fold increase in S/N. • Optimize the 90° pulse width: Ensure the 90° pulse is properly calibrated for your sample and probe to maximize signal intensity.[10][11] • Check the relaxation delay (d1): While a shorter delay can reduce experiment time, it may lead to saturation of signals with long T₁ relaxation times. Ensure d1 is sufficient for near-complete relaxation.
I see unexpected peaks in my spectrum. What could they be? Extraneous peaks can arise from various sources: • Residual solvent: Your sample may contain residual solvents from purification steps (e.g., ethyl acetate, dichloromethane).[1] • Water: Deuterated solvents can absorb atmospheric moisture.[1] The residual H₂O peak can sometimes be suppressed using solvent suppression techniques. • Impurities in the deuterated solvent: Check the solvent specifications for known impurities.[12] • Contaminants from lab equipment: Grease from joints or plasticizers from containers can leach into your sample.[7]

Frequently Asked Questions (FAQs)

Here are answers to common questions about NMR data acquisition for complex alkaloids.

Question Answer
How much sample do I need for NMR analysis? For a standard ¹H NMR spectrum on a modern spectrometer (e.g., 400-600 MHz), 1-5 mg of a complex alkaloid is typically sufficient.[7] For ¹³C and 2D NMR experiments, which are less sensitive, a more concentrated sample (5-20 mg) is often required to obtain good quality data in a reasonable time.[7] Using a cryoprobe or microprobe can significantly reduce the required sample amount.
What is the best solvent for my alkaloid sample? The ideal solvent should fully dissolve your compound and be chemically inert.[13] CDCl₃ is a common starting point for many organic molecules.[7] However, for alkaloids, which often contain basic nitrogen atoms, the choice of solvent can influence the protonation state and, consequently, the chemical shifts. Acidic impurities in CDCl₃ can lead to peak broadening for amines. Using neutral solvents like acetone-d₆ or benzene-d₆, or adding a small amount of a base like pyridine-d₅ or K₂CO₃ to your CDCl₃ can mitigate these effects. For quantitative NMR, DMSO-d₆ can be advantageous as it often provides well-resolved signals for NH protons.[9]
What is a typical relaxation delay (d1) for ¹H and ¹³C NMR of alkaloids? The relaxation delay (d1) should be set to allow for sufficient relaxation of the nuclei between scans to avoid signal saturation and ensure accurate quantification. For ¹H NMR, a d1 of 1-2 seconds is often adequate for qualitative spectra. However, for quantitative ¹H NMR, a d1 of at least 5 times the longest T₁ relaxation time is recommended.[14][15] T₁ values for protons in alkaloids typically range from 0.1 to 10 seconds.[8][16] For ¹³C NMR, quaternary carbons and carbons in rigid parts of the molecule can have much longer T₁ values. A d1 of 2-5 seconds is a reasonable starting point for qualitative spectra, but longer delays may be necessary for quantitative analysis.
How do I calibrate the 90° pulse width? Accurate calibration of the 90° pulse width is essential for many NMR experiments, especially 2D and quantitative measurements.[11] It is typically determined by finding the 360° null pulse width and dividing by four.[10][17] The pulse width is dependent on the probe, solvent, and power level, so it should be calibrated for each new sample or experimental setup.[11]
Which 2D NMR experiments are most useful for structure elucidation of complex alkaloids? A standard suite of 2D NMR experiments is crucial for elucidating the complex structures of alkaloids.[18] These include: • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through 2-3 bonds. • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH). • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), which is key for connecting different spin systems. • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry and 3D structure.

Quantitative Data Summary

The following tables provide typical acquisition parameters for 1D and 2D NMR experiments for complex alkaloids. These are starting points and may require optimization for specific samples and instruments.

Table 1: Typical Acquisition Parameters for 1D NMR

Parameter¹H NMR (Qualitative)¹H NMR (Quantitative)¹³C NMR
Pulse Angle 30-90°90°30-45°
Acquisition Time (at) 2-4 s3-5 s1-2 s
Relaxation Delay (d1) 1-2 s≥ 5 x T₁ (typically 10-30 s)2-5 s
Number of Scans (ns) 8-1664-128 (or until S/N > 150)[9]1024-4096
Spectral Width (sw) 12-16 ppm12-16 ppm200-240 ppm

Table 2: Typical Acquisition Parameters for 2D NMR

ParameterCOSYHSQCHMBCNOESY/ROESY
Number of Scans (ns) 2-82-168-6416-64
Relaxation Delay (d1) 1-2 s1-2 s1.5-2.5 s1-2 s
Number of Increments (t1) 256-512256-512256-512256-512
¹JCH (Hz) for HSQC -145-150--
ⁿJCH (Hz) for HMBC --6-10-
Mixing Time (NOESY/ROESY) ---300-800 ms

Experimental Protocols

Detailed methodologies for key 2D NMR experiments are provided below. These are general protocols and may need to be adjusted based on the specific instrument and software.

Protocol 1: COSY (Correlation Spectroscopy)
  • Sample Preparation: Dissolve 5-10 mg of the alkaloid in 0.6 mL of a suitable deuterated solvent. Filter the solution into a 5 mm NMR tube.

  • Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate phasing parameters.

  • Experiment Setup:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems).

    • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.

    • Set the number of scans (ns) to 2 or 4.

    • Set the number of increments in the indirect dimension (t1) to 256 or 512.

    • Set the relaxation delay (d1) to 1.5 s.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Sample Preparation: Dissolve 10-20 mg of the alkaloid in 0.6 mL of a suitable deuterated solvent.

  • Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

  • Experiment Setup:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 for multiplicity-edited HSQC on Bruker systems).

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Set the number of scans (ns) to 4 or 8.

    • Set the number of increments (t1) to 256.

    • Set the relaxation delay (d1) to 1.5 s.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Sample Preparation: Use the same sample as for the HSQC experiment.

  • Initial Setup: Use the spectral widths determined from the 1D spectra.

  • Experiment Setup:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Set the number of scans (ns) to 16 or higher, depending on the sample concentration.

    • Set the number of increments (t1) to 256 or 512.

    • Set the relaxation delay (d1) to 2.0 s.

    • Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum (magnitude mode is often used).

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Sample Preparation: Use a well-degassed sample to minimize paramagnetic relaxation from dissolved oxygen.

  • Initial Setup: Use the spectral width from the 1D ¹H spectrum.

  • Experiment Setup:

    • Load a standard NOESY pulse program (e.g., noesygpph on Bruker systems).

    • Set the spectral width in both dimensions.

    • Set the number of scans (ns) to 16 or higher.

    • Set the number of increments (t1) to 256 or 512.

    • Set the relaxation delay (d1) to 1.5 s.

    • Set the mixing time (d8) based on the molecular size. For a medium-sized alkaloid, a mixing time of 300-500 ms is a good starting point.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum.

Visualizations

The following diagrams illustrate key workflows in NMR data acquisition and analysis for complex alkaloids.

Troubleshooting_Workflow cluster_broad Broad Peaks Solutions cluster_overlap Overlapping Signals Solutions cluster_sn Low S/N Solutions cluster_unexpected Unexpected Peaks Solutions start Start: Poor Quality NMR Spectrum broad_peaks Are peaks broad? start->broad_peaks overlap Are signals overlapping? broad_peaks->overlap No broad_peaks->overlap No shim Re-shim spectrometer broad_peaks->shim Yes low_sn Is S/N too low? overlap->low_sn No change_solvent Change solvent overlap->change_solvent Yes unexpected_peaks Are there unexpected peaks? low_sn->unexpected_peaks No increase_scans Increase number of scans low_sn->increase_scans Yes check_solvent Check solvent purity & residual peaks unexpected_peaks->check_solvent Yes end Good Quality Spectrum unexpected_peaks->end No shim->end dilute Dilute sample dilute->end degas Check for paramagnetics / Degas sample degas->end change_solvent->end run_2d Run 2D NMR (COSY, HSQC) run_2d->end increase_scans->end use_cryoprobe Use cryoprobe use_cryoprobe->end clean_sample Re-purify sample check_solvent->clean_sample clean_sample->end

Caption: Troubleshooting workflow for common NMR spectral issues.

Structure_Elucidation_Workflow start Isolated Alkaloid (e.g., this compound) ms Acquire HR-MS Data (Determine Molecular Formula) start->ms nmr_1d Acquire 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d proposed_structure Propose Planar Structure ms->proposed_structure nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d fragment_assembly Assemble Fragments using COSY and HMBC data nmr_2d->fragment_assembly fragment_assembly->proposed_structure stereo_analysis Determine Relative Stereochemistry (NOESY/ROESY) final_structure Final Structure stereo_analysis->final_structure proposed_structure->stereo_analysis

Caption: Workflow for structure elucidation of a complex alkaloid.

References

Troubleshooting Daphnicyclidin H crystal growth for X-ray analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in growing single crystals of Daphnicyclidin H suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystals at all. What are the most common reasons?

A1: A complete lack of crystal formation is a common issue. The primary factors to investigate are compound purity, solvent choice, and concentration.[1][2][3]

  • Purity: The purer your compound, the better the chance of growing single crystals. A minimum purity of 80-90% is recommended before attempting crystallization.[4][5] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor quality crystals or no growth at all.[5]

  • Saturation: Your solution may not be saturated or supersaturated, which is the necessary state for crystals to form.[3] You can either add more this compound or slowly reduce the solvent volume.[3]

  • Solvent System: The chosen solvent may be too good, keeping the compound fully dissolved. In this case, introducing an "anti-solvent" (a solvent in which this compound is insoluble) can help induce crystallization.[6]

Q2: My experiment resulted in an oil or amorphous precipitate instead of crystals. How can I fix this?

A2: Oiling out or precipitation occurs when the solution becomes supersaturated too quickly. To promote slower, more ordered crystal growth, consider the following adjustments:

  • Reduce the rate of supersaturation: Slow down the evaporation of the solvent by covering the vial with parafilm and piercing only a few small holes.[7][8] If using a solvent/anti-solvent system, try lowering the temperature to slow the diffusion process.[4]

  • Change the solvent system: The interaction between the solute and the solvent is critical. Experiment with different solvent and anti-solvent combinations. Aromatic solvents like toluene or benzene can sometimes promote better crystal packing.[4][5]

  • Lower the concentration: Starting with a slightly less concentrated solution can prevent the rapid crashing out of the material.

Q3: My crystals are too small or needle-like. Are they suitable for X-ray analysis?

A3: For single-crystal X-ray diffraction, ideal crystals should be between 0.2 mm and 0.4 mm in at least two dimensions.[2] Needles or very small crystals often result from too many nucleation sites or rapid crystal growth.[1][2]

  • Minimize Nucleation Sites: Ensure your glassware is exceptionally clean. Dust, scratches, or residual particles can act as nucleation sites, leading to a large number of small crystals.[1][2][4] Filtering the solution through a syringe filter before setting up the crystallization can help.[5]

  • Slow Down the Growth: Slower crystal growth typically leads to larger, higher-quality crystals.[9] This can be achieved by reducing the rate of solvent evaporation, slowing the diffusion of an anti-solvent, or using a slower cooling method.[10][11]

  • Use a Seed Crystal: If you have a single, slightly larger crystal from a previous attempt, you can introduce it into a carefully prepared saturated solution to encourage the growth of a larger, single crystal.[1]

Q4: Which solvents are known to work for this compound?

A4: this compound is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[12] These can be used as the primary solvent. Anti-solvents would typically be non-polar liquids in which the compound is insoluble, such as hexane or cyclohexane.[4]

Troubleshooting Workflow

If you are encountering issues with crystal growth, the following workflow provides a systematic approach to identify and solve the problem.

G start Initial Observation: No Crystals or Poor Quality Crystals purity Is the compound >90% pure? start->purity purify Action: Purify the compound (e.g., column chromatography, preparative TLC) purity->purify No solvent Is the solvent system appropriate? purity->solvent Yes purify->purity Re-evaluate change_solvent Action: Try a different solvent or solvent/anti-solvent combination. (See Table 1) solvent->change_solvent No concentration Is the concentration optimal? solvent->concentration Yes change_solvent->solvent Re-evaluate adjust_conc Action: Adjust concentration. Increase if no growth, decrease if oiling out. concentration->adjust_conc No method Is the crystallization method suitable? concentration->method Yes adjust_conc->concentration Re-evaluate change_method Action: Change the method. (e.g., from Slow Evaporation to Vapor Diffusion) method->change_method No success Result: High-Quality Crystals for X-Ray Analysis method->success Yes change_method->method Re-evaluate

Caption: Troubleshooting workflow for this compound crystal growth.

Data Summary: Solvent Systems

Choosing an appropriate solvent system is critical. The goal is to find a "good" solvent in which this compound is moderately soluble and a miscible "bad" solvent (anti-solvent) in which it is insoluble.[4][6]

Good Solvent (for this compound)Potential Anti-SolventCrystallization Method(s)Notes
Dichloromethane (DCM)Hexane, Pentane, CyclohexaneVapor Diffusion, Solvent LayeringA common and often successful combination.[9] DCM is volatile, which is good for evaporation methods.
ChloroformDiethyl Ether, HexaneVapor Diffusion, Solvent LayeringSimilar to DCM, but less volatile. Be aware that chloroform can sometimes be incorporated into the crystal lattice.
Ethyl AcetateHexane, HeptaneSlow Evaporation, Vapor DiffusionA moderately polar solvent, good for compounds that are too soluble in chlorinated solvents.
AcetoneChloroform, TolueneVapor DiffusionAcetone is highly volatile; care must be taken to slow evaporation.[4]
Tetrahydrofuran (THF)Cyclohexane, HexaneVapor DiffusionTHF can be a good solvent for moderately polar compounds.[4]
Dimethyl Sulfoxide (DMSO)Water, Toluene, DioxaneVapor Diffusion, Solvent LayeringDMSO is a very polar and high-boiling point solvent, often used when other solvents fail. It is difficult to remove.[10]

Experimental Protocols

1. Slow Evaporation

This is the simplest method and a good starting point for air-stable compounds.[8]

  • Methodology:

    • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., 5-10 mg in 0.5-1 mL of ethyl acetate) in a clean vial.[4]

    • Ensure all material is dissolved. If any particulates remain, filter the solution using a syringe filter into a new, clean vial.[5]

    • Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number of holes controls the evaporation rate.[7][8] For more volatile solvents like DCM, use fewer holes.[8]

    • Place the vial in a location free from vibrations and temperature fluctuations.[1][2]

    • Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial, but monitor periodically for crystal growth.[1][13]

2. Vapor Diffusion

This technique is excellent for small quantities of material and offers good control over the rate of crystallization.[4][9] It involves the slow diffusion of an anti-solvent vapor into the solution of your compound.[9]

  • Methodology:

    • Dissolve this compound (e.g., 2-5 mg) in a minimal amount of a "good" solvent (e.g., 100-200 µL of dichloromethane) in a small, open inner vial.

    • In a larger outer vial or beaker, add 1-2 mL of a volatile "bad" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane).

    • Carefully place the inner vial inside the larger outer vial. Ensure the anti-solvent level in the outer vial is below the top of the inner vial. The inner vial should not touch the walls of the outer one.[4]

    • Seal the outer vial tightly with a cap or parafilm.

    • Over time, the volatile anti-solvent will diffuse into the inner vial, reducing the solubility of this compound and inducing crystal growth. This may take several days.

References

Improving the efficiency of the Daphnicyclidin H purification process

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of the Daphnicyclidin H purification process. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from its natural source?

A1: The general strategy for purifying this compound, a Daphniphyllum alkaloid, involves a multi-step process that begins with extraction from the plant material, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of related alkaloids and other secondary metabolites.[1][2][3] The typical workflow includes:

  • Extraction: The dried and powdered plant material (e.g., stems, leaves) is extracted with an organic solvent, often methanol or ethanol, to obtain a crude extract containing a mixture of alkaloids.[4]

  • Acid-Base Extraction: To selectively isolate alkaloids, an acid-base extraction is commonly employed. The crude extract is dissolved in an acidic aqueous solution to protonate the basic alkaloids, making them water-soluble. This aqueous layer is then washed with a nonpolar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent.

  • Chromatographic Purification: The enriched alkaloid fraction is subjected to one or more chromatographic techniques to separate this compound from other structurally similar alkaloids. This typically involves:

    • Column Chromatography: Often the first step in purification, using silica gel or alumina as the stationary phase and a gradient of organic solvents for elution.[1][5]

    • High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high purity. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid.[6][7][8][9]

Q2: What are the main challenges encountered during the purification of this compound?

A2: Researchers may face several challenges during the purification of this compound, including:

  • Complex Mixtures: Extracts from Daphniphyllum species contain a large number of structurally related alkaloids, making the separation of a single compound like this compound difficult.[2][10]

  • Compound Instability: Some complex alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during the purification process.[11] While specific stability data for this compound is limited, it is a common concern for complex natural products.

  • Low Abundance: The concentration of this compound in the plant source may be low, requiring the processing of large amounts of starting material to obtain a significant quantity of the pure compound.

  • Co-elution of Impurities: Structurally similar alkaloids may have very similar chromatographic behavior, leading to co-elution and difficulty in achieving high purity.

Q3: How can I monitor the purity of this compound during the purification process?

A3: The purity of this compound fractions can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to assess the complexity of a mixture and to track the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): An essential tool for assessing purity. An analytical HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) can provide a quantitative measure of purity.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to confirm the structure and assess the purity of the final compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify impurities.

Troubleshooting Guides

Problem 1: Low Yield of Crude Alkaloid Extract
Possible Cause Troubleshooting Step
Incomplete Extraction 1. Ensure the plant material is finely ground to increase the surface area for solvent penetration. 2. Increase the extraction time or perform multiple extraction cycles. 3. Consider using a more polar solvent or a solvent mixture (e.g., methanol/chloroform) for extraction.
Alkaloid Degradation 1. Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature. 2. Protect the extract from prolonged exposure to light.
Inefficient Acid-Base Extraction 1. Ensure the pH of the aqueous solution is sufficiently acidic (pH 2-3) to protonate all alkaloids. 2. Ensure the pH of the aqueous solution is sufficiently basic (pH 9-10) to deprotonate the alkaloids for extraction into the organic phase. 3. Perform multiple extractions with the organic solvent to ensure complete transfer of the alkaloids.
Problem 2: Poor Separation in Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Stationary Phase 1. Silica gel is the most common choice. Consider using alumina if silica gel does not provide adequate separation. 2. Ensure the silica gel is properly activated and packed to avoid channeling.
Incorrect Solvent System 1. Perform small-scale TLC experiments with various solvent systems to identify the optimal mobile phase for separation. 2. Use a shallow gradient elution to improve the resolution of closely eluting compounds. A common starting point is a nonpolar solvent like hexane or dichloromethane, gradually increasing the polarity with ethyl acetate or methanol.
Column Overloading 1. Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Sample Precipitation on the Column 1. Ensure the sample is fully dissolved in the initial mobile phase before loading. 2. Consider using a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.
Problem 3: Low Purity After HPLC Purification
Possible Cause Troubleshooting Step
Suboptimal HPLC Method 1. Optimize the mobile phase composition and gradient profile. A shallow gradient can improve the resolution of impurities. 2. Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity. 3. Adjust the pH of the mobile phase, as it can significantly affect the retention and peak shape of alkaloids.
Co-eluting Impurities 1. If a single HPLC run is insufficient, consider a two-dimensional HPLC approach with different column chemistries or mobile phases. 2. Collect narrower fractions during the preparative HPLC run and analyze their purity individually.
Compound Degradation on Column 1. If the compound is unstable at the pH of the mobile phase, use a buffered mobile phase to maintain a stable pH. 2. Work at lower temperatures if the compound is thermally labile.

Data Presentation

Table 1: Comparison of Extraction Solvents for Daphniphyllum Alkaloids (Hypothetical Data)

SolventExtraction Time (hours)Crude Alkaloid Yield (%)Relative Purity of this compound (by HPLC area %)
Methanol245.215
Ethanol244.812
Dichloromethane/Methanol (1:1)186.118
Ethyl Acetate242.58

Table 2: Optimization of Column Chromatography Conditions (Hypothetical Data)

Stationary PhaseEluent System (Gradient)Sample Load (mg)Recovery of this compound (%)Purity (by HPLC area %)
Silica GelHexane to Ethyl Acetate5007565
Silica GelDichloromethane to Methanol5008072
AluminaHexane to Ethyl Acetate5006860
Silica GelDichloromethane to Methanol2508585

Experimental Protocols

Protocol 1: General Extraction of Daphniphyllum Alkaloids

  • Milling and Extraction: Air-dry the plant material (e.g., stems of Daphniphyllum humile) and grind it into a fine powder. Macerate the powdered material with methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid. b. Partition the acidic solution with dichloromethane three times to remove neutral and acidic compounds. c. Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. d. Extract the basified aqueous solution with dichloromethane three times. e. Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

Protocol 2: Column Chromatography for Initial Purification

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry packing method with hexane.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% dichloromethane and gradually introducing methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v dichloromethane:methanol).

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the composition of each fraction by TLC. Combine fractions containing the desired compound based on the TLC analysis.

Protocol 3: Preparative HPLC for Final Purification

  • System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm). Equilibrate the column with the initial mobile phase.

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water with 0.1% formic acid. For example, a linear gradient from 20% to 80% acetonitrile over 40 minutes.

  • Sample Injection: Dissolve the partially purified fraction from column chromatography in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound, as identified by a UV detector (monitoring at an appropriate wavelength, e.g., 254 nm).

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Mandatory Visualization

experimental_workflow start Daphniphyllum Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction acid_base Acid-Base Partitioning extraction->acid_base column_chrom Column Chromatography (Silica Gel) acid_base->column_chrom hplc Preparative HPLC (C18 Reversed-Phase) column_chrom->hplc end Pure this compound hplc->end

Caption: Overview of the this compound purification workflow.

troubleshooting_logic start Low Purity after Column Chromatography check_tlc Review TLC results for optimal solvent system start->check_tlc overloading Was the column overloaded? check_tlc->overloading yes_overload Reduce sample load overloading->yes_overload Yes no_overload Optimize gradient elution overloading->no_overload No re_run Re-run column with optimized conditions yes_overload->re_run no_overload->re_run

Caption: Troubleshooting logic for low purity in column chromatography.

References

Technical Support Center: Navigating the ¹H NMR Spectrum of Daphnicyclidin H

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Daphnicyclidin H and related complex alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in interpreting the ¹H NMR spectrum of this compound, with a focus on resolving peak overlap.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to peak overlap?

A1: The structural complexity of this compound, a hexacyclic alkaloid, is the primary reason for its complex ¹H NMR spectrum. Several factors contribute to this complexity and the high probability of peak overlap:

  • High Density of Protons: The rigid polycyclic core of this compound contains a large number of protons in similar chemical environments, leading to a high density of signals in a narrow chemical shift range, particularly in the aliphatic region.

  • Similar Chemical Environments: Protons in different parts of the molecule can experience similar shielding and deshielding effects, resulting in very close chemical shifts. This is especially true for the numerous methylene (CH₂) and methine (CH) groups within the ring system.

  • Complex Spin Systems: Extensive scalar (J) coupling between neighboring protons creates intricate multiplet patterns. When these complex multiplets overlap, it becomes exceedingly difficult to extract individual chemical shifts and coupling constants.

  • Stereoisomers: The presence of multiple stereocenters in this compound can lead to the presence of diastereomers if the sample is not stereochemically pure, with each diastereomer producing a distinct set of NMR signals that can overlap.

Q2: I am observing significant peak overlap in the aliphatic region of my 1D ¹H NMR spectrum of this compound. What is the first step I should take?

A2: When faced with significant signal overlap in a 1D ¹H NMR spectrum, the most powerful and common first step is to acquire two-dimensional (2D) NMR spectra.[1][2] 2D NMR experiments disperse the signals across a second frequency dimension, which often resolves the overlap observed in the 1D spectrum.[1][2] For resolving proton signal overlap, homonuclear correlation experiments like COSY and TOCSY are excellent starting points.

Q3: What is the difference between COSY and TOCSY, and when should I use each?

A3:

  • COSY (Correlation Spectroscopy) shows correlations between protons that are directly coupled to each other (typically through 2-3 bonds). This is useful for identifying adjacent protons and tracing out spin systems piece by piece.

  • TOCSY (Total Correlation Spectroscopy) shows correlations between all protons within a spin system, even if they are not directly coupled, as long as there is a continuous chain of couplings.[1] This is particularly useful for identifying all the protons belonging to a specific structural fragment or side chain, even if some of the signals are overlapped in the 1D spectrum.[2]

A common strategy is to use a TOCSY spectrum to identify the members of a spin system and then use a COSY spectrum to establish the specific connectivity between them.

Q4: My 2D NMR spectra are still too crowded to resolve all the overlapping signals. What are my other options?

A4: If 2D NMR is insufficient, you can employ several other techniques:

  • Higher Magnetic Field: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase the chemical shift dispersion and can help resolve some of the overlap.[1]

  • Varying the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of some protons, potentially resolving overlapping signals.[1] This can be particularly effective if conformational exchange is contributing to the line broadening or overlap.

  • Changing the Solvent: Using a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or CD₃OD) can induce changes in chemical shifts due to different solvent-solute interactions, which may resolve some peak overlap.[1]

  • Heteronuclear Correlation Experiments: Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. HSQC correlates protons to their directly attached carbons, while HMBC shows correlations between protons and carbons over two to three bonds.[1] By spreading the proton signals out based on the chemical shifts of the carbons they are attached to, these experiments can resolve proton signals that are overlapped in homonuclear spectra.[3]

Troubleshooting Guides

Issue: Overlapping Multiplets in the 1.5-2.5 ppm Region of the ¹H NMR Spectrum

Hypothetical Scenario: In the 1D ¹H NMR spectrum of this compound recorded in CDCl₃ at 500 MHz, a broad, unresolved hump is observed between 1.5 and 2.5 ppm, integrating to approximately 10 protons. This region is expected to contain signals from several methylene and methine protons of the polycyclic core.

Troubleshooting Workflow:

G A Start: Overlapping signals in 1D ¹H NMR B Acquire 2D COSY and TOCSY spectra A->B C Are all spin systems fully resolved? B->C D Yes C->D Yes E No C->E No F Proceed with structure elucidation D->F G Acquire 2D HSQC and HMBC spectra E->G H Are proton signals resolved in the heteronuclear spectra? G->H I Yes H->I Yes J No H->J No K Utilize resolved cross-peaks for assignments I->K L Consider alternative approaches J->L M Change solvent (e.g., to C₆D₆) L->M N Vary acquisition temperature L->N O Acquire data on a higher field instrument L->O G A Start: Ambiguous ¹H NMR Spectrum B Acquire 1D ¹H Spectrum A->B C Significant Peak Overlap? B->C D Yes C->D Yes E No C->E No F Acquire 2D Homonuclear Spectra (COSY, TOCSY) D->F N Proceed with 1D integration and coupling constant analysis E->N G Assign spin systems and connectivities F->G H Overlap still present? G->H I Yes H->I Yes J No H->J No K Acquire 2D Heteronuclear Spectra (HSQC, HMBC) I->K M Final Structure Elucidation J->M L Use ¹³C dimension to resolve ¹H signals K->L L->M N->M

References

Technical Support Center: Method Development for Quantifying Daphnicyclidin H in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Daphnicyclidin H in plant extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, from sample preparation to final analysis.

Problem Potential Cause Suggested Solution
Low or No Recovery of this compound Inefficient extraction solvent.This compound, as a complex alkaloid, may require a specific polarity for efficient extraction. Test a range of solvents with varying polarities, such as methanol, ethanol, acetonitrile, and mixtures with water or acidified water (e.g., 0.1% formic acid). Serial exhaustive extraction with solvents of increasing polarity can also be effective.
Degradation of the analyte during extraction.Some alkaloids are sensitive to heat and light.[1] Employ cold extraction methods (e.g., sonication in an ice bath) and protect samples from light by using amber vials. Assess the stability of this compound at different temperatures and pH values.
Poor sample preparation.Plant matrices are complex and can interfere with extraction.[2] Ensure thorough homogenization of the plant material to maximize surface area for extraction. Consider a solid-phase extraction (SPE) clean-up step to remove interfering compounds.
Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening) Inappropriate mobile phase pH.Alkaloids are basic compounds. The pH of the mobile phase can significantly affect their ionization state and, consequently, their retention and peak shape. For reversed-phase HPLC, a mobile phase with a slightly acidic pH (e.g., 3-4) using a buffer like ammonium formate or formic acid can improve peak symmetry.
Column overload.Injecting too concentrated a sample can lead to peak distortion.[3] Dilute the sample extract and re-inject. If the problem persists, consider using a column with a higher loading capacity.
Secondary interactions with the stationary phase.Residual silanol groups on C18 columns can interact with basic analytes, causing peak tailing. Use an end-capped column or a column specifically designed for basic compounds. Adding a competitive base, like triethylamine, to the mobile phase can also mitigate this issue.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is delivering a consistent flow rate and that the mobile phase is properly mixed and degassed.[4]
Temperature variations.Maintain a constant column temperature using a column oven. Even small temperature changes can affect retention times.[5]
Column degradation.Over time, column performance can degrade. If the problem persists after checking other factors, try flushing the column or replacing it.
Matrix Effects (Ion Suppression or Enhancement in LC-MS) Co-eluting matrix components.The complex nature of plant extracts can lead to matrix effects where other compounds interfere with the ionization of the target analyte.[6][7][8][9] Improve sample clean-up using techniques like SPE or liquid-liquid extraction. Diluting the sample can also minimize matrix effects.
Inefficient ionization.Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) for this compound.
Use of an internal standard.A stable isotope-labeled internal standard is ideal for correcting matrix effects. If unavailable, a structurally similar compound that does not co-elute with the analyte can be used.
No Signal or Very Low Signal in Mass Spectrometer Analyte degradation in the ion source.Some compounds can be thermally labile and degrade at high ion source temperatures.[5] Gradually decrease the source temperature to find an optimal balance between desolvation and stability.
Incorrect MS/MS transition parameters.Optimize the precursor and product ion masses and collision energy for this compound by infusing a standard solution directly into the mass spectrometer.
Contamination of the ion source.Plant extracts can be "dirty" and contaminate the ion source over time, leading to a loss of sensitivity.[3] Regular cleaning of the ion source is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from plant material?

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or, for higher sensitivity and selectivity, a Mass Spectrometer (MS) is the recommended technique.[11] LC-MS/MS, in particular, offers excellent specificity through Multiple Reaction Monitoring (MRM), which is crucial when dealing with complex plant extracts.[12]

Q3: How can I develop an HPLC method for this compound without a commercial standard?

A3: Method development without a standard is challenging but possible for initial screening. You can start by using a general-purpose C18 column and a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol. The gradient can be run from a low to a high organic percentage to elute a wide range of compounds. A Diode-Array Detector (DAD) can be used to obtain UV spectra of the eluting peaks, which might help in tentatively identifying alkaloid-like compounds based on their spectral characteristics. However, for accurate quantification, obtaining or isolating a pure standard of this compound is essential.

Q4: What are the key parameters to optimize for an LC-MS/MS method?

A4: For LC-MS/MS method development, the following parameters are critical:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A mixture of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Gradient Elution: A gradient program to ensure good separation from other matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for alkaloids.

    • Precursor and Product Ions: These need to be determined by infusing a standard of this compound and performing a product ion scan.

    • Collision Energy: Optimize for the most abundant and stable fragment ions.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

Q5: How do I deal with matrix effects in my analysis?

A5: Matrix effects are a common challenge in the analysis of plant extracts.[6][7][8][9] To mitigate them, you can:

  • Improve Sample Preparation: Incorporate a clean-up step like Solid-Phase Extraction (SPE) to remove interfering compounds.

  • Dilute the Sample: This is a simple and often effective way to reduce matrix effects, provided the analyte concentration remains above the limit of quantification.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structurally similar analog can be used.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

Experimental Protocols

General Extraction Protocol for Daphniphyllum Alkaloids
  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol containing 0.1% formic acid.

    • Sonicate the mixture for 30 minutes in a cold water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

Suggested HPLC Method Parameters
  • Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Diode-Array Detector at a wavelength determined by the UV maximum of this compound (if known, otherwise scan from 200-400 nm).

Suggested LC-MS/MS Method Parameters
  • Instrument: Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer.

  • LC Conditions: As described in the HPLC method above, potentially with a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter for better sensitivity.

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Example MRM Transitions (Hypothetical for this compound - requires experimental determination):

    Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    [M+H]+ Fragment 1 Optimized Value

    | [M+H]+ | Fragment 2 | Optimized Value |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Quantitative Data Summary

The following tables are examples of how to structure quantitative data for method validation. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Linearity and Range

AnalyteCalibration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.01 - 10.0y = 15789x + 3450.9992

Table 2: Precision and Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=6)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
0.050.048 ± 0.0036.38.196.0
0.500.51 ± 0.023.95.2102.0
5.004.92 ± 0.153.14.598.4

Table 3: Recovery

MatrixSpiked Concentration (µg/mL)Amount Detected (µg/mL, mean ± SD, n=3)Recovery (%)
Leaf Extract0.10.089 ± 0.00789.0
Stem Extract0.10.085 ± 0.00985.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Plant Material (Leaves/Stems) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Acidified Methanol) grinding->extraction filtration_centrifugation Filtration / Centrifugation extraction->filtration_centrifugation evaporation Evaporation filtration_centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution final_filtration Syringe Filtration (0.22 µm) reconstitution->final_filtration hplc HPLC-DAD Analysis final_filtration->hplc For Screening lcms LC-MS/MS Analysis final_filtration->lcms For High-Sensitivity Quantification data_processing Data Processing & Quantification hplc->data_processing lcms->data_processing hypothetical_signaling_pathway Daphnicyclidin_H This compound Receptor Cell Surface Receptor Daphnicyclidin_H->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., Kinase Activation) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Phosphorylates / Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Cytotoxicity, Anti-inflammatory effect) Gene_Expression->Biological_Response Leads to

References

Technical Support Center: Enhancing Mass Spectrometry Resolution for Daphnicyclidin H Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of mass spectrometry data for Daphnicyclidin H, a complex polycyclic alkaloid.

Troubleshooting Guide

This guide addresses common issues encountered during the high-resolution mass spectrometry (HRMS) analysis of this compound and similar natural products.

Problem Potential Cause Suggested Solution
Poor Signal Intensity or No Peak for this compound Inadequate sample concentration.Ensure the sample is appropriately concentrated. While HRMS is highly sensitive, nanogram to microgram levels are often required.[1]
Inefficient ionization.Experiment with different ionization sources (e.g., ESI, APCI) and optimize source parameters (e.g., capillary voltage, gas flow, temperature) for alkaloids.
Improper sample preparation.Verify that the extraction and dilution solvents are compatible with the mobile phase and ionization method. Ensure complete dissolution of the analyte.
Instrument not properly tuned or calibrated.Regularly tune and calibrate the mass spectrometer using appropriate standards to ensure optimal performance.[2]
Low Resolution and/or Mass Inaccuracy Incorrect mass calibration.Perform mass calibration immediately before the analysis using a well-characterized standard that covers the m/z range of this compound.
Instrument drift or contamination.Follow the manufacturer's maintenance guidelines. Contaminants in the ion source or mass analyzer can negatively impact resolution and mass accuracy.[2]
Insufficient resolving power of the instrument.For complex matrices, a high resolving power (e.g., >60,000 FWHM) is often necessary to separate this compound from isobaric interferences.[3]
Peak Tailing or Broadening Poor chromatographic separation.Optimize the LC method, including the column, mobile phase composition, gradient, and flow rate. Consider using a column with a smaller particle size or a different stationary phase.
Contaminants in the sample or on the column.Ensure proper sample cleanup and column maintenance.[2]
Inappropriate ionization conditions.Adjusting source parameters, such as gas flows, can help reduce peak broadening.[2]
High Background Noise or Chemical Interference Contaminated solvents, reagents, or glassware.Use high-purity, LC-MS grade solvents and reagents. Thoroughly clean all glassware.
Leaks in the LC or MS system.Check for leaks in the fluid path and gas lines.[4]
Matrix effects from complex samples.Employ more extensive sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
Inconsistent Fragmentation Patterns (MS/MS) Fluctuation in collision energy.Ensure the collision energy is optimized and stable for the specific fragmentation of this compound.
Changes in instrument parameters.Maintain consistent instrument settings between runs to ensure reproducible fragmentation. MS/MS spectra can be highly dependent on instrument conditions.
Presence of co-eluting isomers.Improve chromatographic separation to isolate this compound from its isomers, as they may produce similar fragment ions.

Frequently Asked Questions (FAQs)

1. What is the optimal ionization technique for this compound analysis?

Electrospray ionization (ESI) in positive ion mode is generally the preferred method for analyzing alkaloids like this compound due to the presence of nitrogen atoms that are readily protonated.

2. What level of mass resolution is recommended for analyzing this compound in a complex matrix?

A high resolution of at least 60,000 (FWHM) is recommended. This level of resolution is crucial for separating the signal of this compound from potential isobaric interferences present in complex samples such as plant extracts.[3]

3. How can I improve the fragmentation of this compound for structural elucidation?

To improve fragmentation, optimize the collision energy in the MS/MS experiment. A stepped collision energy approach can be beneficial to generate a wider range of fragment ions, providing more structural information. The fragmentation patterns of Daphniphyllum alkaloids can be complex, with cleavages of various ring structures and side chains.

4. What are some common adducts observed for alkaloids like this compound in ESI-MS?

In addition to the protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or acetonitrile [M+ACN+H]⁺, especially if these are present in your mobile phase or sample.

5. How can I quantify this compound using high-resolution mass spectrometry?

Quantitative analysis can be performed using HRMS by measuring the accurate mass of the molecular ion. This method can be as selective as triple-quadrupole instruments. For absolute quantification, a pure analytical standard of this compound is required to create a calibration curve.

Experimental Protocols

Sample Preparation from Plant Material
  • Extraction:

    • Air-dry and powder the plant material (e.g., stems, leaves).

    • Extract the powdered material with methanol (MeOH) at room temperature three times, each for 24 hours.

    • Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% HCl.

    • Partition the acidic solution with ethyl acetate (EtOAc) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with NH₄OH.

    • Extract the alkaline solution with chloroform (CHCl₃) to obtain the crude alkaloid fraction.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the crude alkaloid fraction onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with an appropriate methanol/water mixture.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

High-Resolution LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of alkaloids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for MS1 and data-dependent MS2 (dd-MS2) or targeted MS/MS.

    • Mass Range: m/z 100-1500.

    • Resolution: > 60,000 FWHM.

    • Collision Energy: Optimized for this compound, potentially using a stepped normalized collision energy (e.g., 20, 40, 60 eV) to obtain rich fragmentation spectra.

Quantitative Data

CompoundCell LineIC₅₀ (µM)
Daphnicyclidin M P-3885.7[5]
SGC-790122.4[5]
Daphnicyclidin N P-3886.5[5]
SGC-790125.6[5]
Daphnioldhanol A HeLa31.9[6]
Daphnezomine W HeLa16.0 µg/mL

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis cluster_output Output PlantMaterial Plant Material Extraction Methanol Extraction PlantMaterial->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning SPE Solid-Phase Extraction (SPE) Partitioning->SPE FinalSample Reconstituted Sample SPE->FinalSample LC Liquid Chromatography Separation FinalSample->LC ESI Electrospray Ionization (+) LC->ESI MS1 Full Scan MS1 (High Resolution) ESI->MS1 MS2 Data-Dependent MS/MS MS1->MS2 PeakDetection Peak Detection & Alignment MS1->PeakDetection FragmentationAnalysis MS/MS Fragmentation Analysis MS2->FragmentationAnalysis FormulaPrediction Elemental Formula Prediction PeakDetection->FormulaPrediction Quantification Quantification PeakDetection->Quantification DB_Search Database Searching FormulaPrediction->DB_Search Identification Putative Identification of this compound DB_Search->Identification FragmentationAnalysis->DB_Search QuantResult Quantitative Results Quantification->QuantResult

Caption: Experimental workflow for the identification and quantification of this compound.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal Start Low/No Signal for this compound CheckConcentration Is Sample Concentration Sufficient? Start->CheckConcentration CheckIonization Are Ionization Parameters Optimized? CheckConcentration->CheckIonization Yes IncreaseConcentration Increase Sample Concentration CheckConcentration->IncreaseConcentration No CheckTuning Is the Instrument Tuned & Calibrated? CheckIonization->CheckTuning Yes OptimizeSource Optimize Ion Source Parameters CheckIonization->OptimizeSource No CheckSamplePrep Is Sample Preparation Correct? CheckTuning->CheckSamplePrep Yes TuneCalibrate Perform Tuning & Calibration CheckTuning->TuneCalibrate No ReviewSamplePrep Review Sample Preparation Protocol CheckSamplePrep->ReviewSamplePrep No Resolved Issue Resolved CheckSamplePrep->Resolved Yes IncreaseConcentration->Resolved OptimizeSource->Resolved TuneCalibrate->Resolved ReviewSamplePrep->Resolved

Caption: Troubleshooting logic for low signal intensity in this compound analysis.

References

Addressing stability issues of Daphnicyclidin H during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing stability issues of Daphnicyclidin H during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed vial at 2-8°C for long-term storage, where it can be stable for up to 24 months.[1]

Q2: How should I store this compound in solution?

A2: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to two weeks.[1] It is always best to prepare and use solutions on the same day if possible.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Q4: I've received a vial of this compound and the compound is not at the bottom. What should I do?

A4: The packaging may have been disturbed during transportation, causing the compound to adhere to the cap or sides of the vial.[1] Gently shake the vial to allow the compound to settle at the bottom.[1] If it is a liquid product, you can centrifuge the vial at 200-500 RPM to collect the liquid at the bottom.[1]

Q5: How should I handle the product before use?

A5: Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[1]

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results can be a sign of compound degradation. If you are not following the recommended storage and handling procedures, your compound may be degrading over time. Review the storage conditions of both your solid compound and your stock solutions. If you have been storing solutions at room temperature or for longer than the recommended two weeks at -20°C, consider preparing fresh solutions from a solid stock that has been properly stored.

Q2: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

A2: A decrease in biological activity is a strong indicator of chemical degradation. Daphniphyllum alkaloids are complex molecules that can be susceptible to degradation.[2][3] Factors such as improper storage temperature, exposure to light, or repeated freeze-thaw cycles of stock solutions can accelerate degradation. To mitigate this, prepare fresh solutions for each experiment or use aliquots that have been stored at -20°C for no longer than two weeks.

Q3: I have noticed a color change in my this compound solution. What does this indicate?

A3: A color change in a solution can be a visual indicator of chemical degradation. The formation of degradation products can alter the chromophores in the molecule, leading to a change in its absorbance of light. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one from a reliable solid stock.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a UV lamp (254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample stored at -20°C, by High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to quantify the remaining this compound and identify any degradation products.

Protocol 2: Real-Time Stability Study of this compound Solution

This protocol is for determining the stability of this compound in solution under recommended storage conditions.

Methodology:

  • Preparation of Aliquots: Prepare multiple aliquots of a 10 mM this compound solution in DMSO in tightly sealed vials.

  • Storage: Store the aliquots at -20°C.

  • Time Points: Analyze the aliquots at the following time points: 0, 1 week, 2 weeks, 1 month, and 3 months.

  • Sample Analysis: At each time point, thaw one aliquot and analyze its purity and concentration using HPLC-UV or LC-MS. Compare the results to the initial (time 0) analysis to determine the extent of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainer
Solid2-8°CUp to 24 monthsTightly sealed vial
Solution-20°CUp to 2 weeksTightly sealed aliquots

Table 2: Potential Factors Contributing to this compound Instability

FactorPotential EffectMitigation Strategy
Elevated TemperatureIncreased rate of chemical degradationStore at recommended cool temperatures
Light ExposurePhotodegradationStore in amber vials or protect from light
pH ExtremesAcid or base-catalyzed hydrolysisMaintain neutral pH in solutions
OxidationFormation of oxidized byproductsUse degassed solvents; store under inert gas
Repeated Freeze-ThawPhysical stress on the moleculePrepare and store in single-use aliquots

Visualizations

Caption: Troubleshooting workflow for unexpected experimental results.

Degradation_Pathways Daphnicyclidin_H This compound (Complex Alkaloid) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Daphnicyclidin_H->Hydrolysis Oxidation Oxidation (e.g., by air) Daphnicyclidin_H->Oxidation Photodegradation Photodegradation (UV/Light Exposure) Daphnicyclidin_H->Photodegradation Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Comparing the bioactivity of Daphnicyclidin H with other Daphnicyclidins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing literature on the biological activities of daphnicyclidin alkaloids, with a focus on comparing Daphnicyclidin H to its congeners. This guide presents available quantitative data, details of experimental methodologies, and visual representations of relevant biological pathways to support researchers, scientists, and drug development professionals.

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. Among these, the daphnicyclidins represent a unique subgroup characterized by complex, cage-like polycyclic skeletons. While the intricate molecular architecture of these compounds has attracted significant attention from synthetic chemists, studies on their biological activities are emerging, revealing potential therapeutic applications. This guide aims to consolidate the available data on the bioactivity of daphnicyclidins, with a particular interest in comparing this compound to other members of this class, such as Daphnicyclidins A-G and other related compounds.

Cytotoxic Activity of Daphnicyclidin Alkaloids

The following table summarizes the available quantitative data on the cytotoxic activity of selected Daphniphyllum alkaloids. It is crucial to note that these values were obtained from different studies and against different cell lines, which precludes a direct and definitive comparison of potency.

CompoundCell LineIC50 ValueReference
Daphnezomine WHeLa (Cervical Cancer)16.0 µg/mL[1][2][3]
2-deoxymacropodumine AHeLa (Cervical Cancer)~3.89 µM[4]
Daphnicyclidin MSGC-7901 (Gastric Cancer)22.4 µM[5]
Daphnicyclidin NSGC-7901 (Gastric Cancer)25.6 µM[5]

Note: Data for this compound and a systematic comparison of Daphnicyclidins A-H are not available in the reviewed literature. The original publication describing the isolation of Daphnicyclidins A-H did not report their bioactivities.[6][7]

Recent studies have highlighted the potential of other related Daphniphyllum alkaloids. For instance, dcalycinumine A has been reported to exhibit significant antitumor activities by inhibiting the proliferation, migration, and invasion of nasopharyngeal cancer cells, in addition to promoting apoptosis.[4]

Other Reported Bioactivities

Beyond cytotoxicity, some Daphniphyllum alkaloids have been investigated for other biological activities, although comparative data remains scarce.

  • Anti-HIV Activity: While the broader class of Daphniphyllum alkaloids has been explored for anti-HIV potential, specific data on the daphnicyclidins is limited.

  • Insecticidal Activity: Daphnicyclidin D has been reported to exhibit weak insecticidal effects.

Further comprehensive screening of the daphnicyclidin family is necessary to fully elucidate their spectrum of biological activities.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of Daphniphyllum alkaloids.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Daphnicyclidins). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which Daphniphyllum alkaloids exert their cytotoxic effects are not yet fully understood. However, the induction of apoptosis (programmed cell death) has been suggested for some members of this family, such as dcalycinumine A.[4] Apoptosis is a complex process involving a cascade of signaling events that ultimately lead to cell dismantling.

Below is a generalized diagram of an apoptosis signaling pathway that could be a target for cytotoxic Daphniphyllum alkaloids.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Regulates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Controls release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis Leads to

Caption: Generalized apoptosis signaling pathways.

Conclusion

The daphnicyclidin family of alkaloids presents a rich area for future research in drug discovery. While current data on their bioactivity is limited and lacks direct comparative studies, the cytotoxic potential demonstrated by some members warrants further investigation. A systematic evaluation of Daphnicyclidins A-H and other related compounds using standardized assays against a panel of cancer cell lines is crucial to establish a clear structure-activity relationship and identify the most promising candidates for further development. Elucidating the specific molecular targets and signaling pathways affected by these complex natural products will be key to unlocking their full therapeutic potential.

References

A Structural Showdown: Unraveling the Complex Architectures of Daphnicyclidin H and Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the structural intricacies of two prominent classes of Daphniphyllum alkaloids, Daphnicyclidin H and the calyciphylline A-type, reveals both shared biosynthetic origins and remarkable architectural divergence. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural disparities, spectroscopic signatures, and potential biological implications, supported by experimental data and methodologies.

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated chemists and pharmacologists for decades. Among the numerous subclasses, the calyciphylline A-type alkaloids and the daphnicyclidins stand out for their complex, polycyclic frameworks. While both emerge from a common squalene-derived biosynthetic pathway, their final structures are strikingly different, leading to distinct spectroscopic properties and potentially different biological activities.

At a Glance: Key Structural and Spectroscopic Differences

A side-by-side comparison of this compound and a representative calyciphylline A-type alkaloid, Calyciphylline A, highlights their fundamental structural and spectroscopic distinctions.

FeatureThis compoundCalyciphylline A
Core Skeleton Hexacyclic, featuring a unique pentafulvene motif.Aza-fused [6-6-5-7-5] pentacyclic system.
Key Structural Unit Contains a highly strained cage-like structure.Characterized by a bridged morphan subunit.
Nitrogen Environment Tertiary amine at a ring junction.Tertiary amine integrated into the fused ring system.
¹H NMR (Selected Signals) Signals corresponding to the fulvene moiety protons.Complex aliphatic region with multiple overlapping multiplets.
¹³C NMR (Selected Signals) Characteristic downfield signals for the sp² carbons of the fulvene system.A dense cluster of signals in the aliphatic region, indicative of the complex saturated core.

Deep Dive into Molecular Architecture

The most striking difference between these two alkaloid classes lies in their core polycyclic systems. Calyciphylline A-type alkaloids are defined by a complex aza-fused [6-6-5-7-5] ring system.[1] This intricate architecture creates a rigid, cage-like structure with numerous stereocenters, posing a significant challenge for total synthesis.

In contrast, This compound belongs to a subgroup of Daphniphyllum alkaloids characterized by a novel hexa- or pentacyclic skeleton that incorporates a unique pentafulvene moiety.[2] This embedded five-membered ring with an exocyclic double bond is a distinctive feature not found in the calyciphylline A-type. The presence of this fulvene unit significantly influences the molecule's electronic properties and reactivity.

Spectroscopic Fingerprints: A Comparative Analysis

The structural disparities between this compound and calyciphylline A-type alkaloids are clearly reflected in their NMR spectra. The following tables provide a comparison of key ¹H and ¹³C NMR chemical shifts for this compound and Calyciphylline A.

Table 1: Comparative ¹H NMR Data (CDCl₃, ppm)

ProtonThis compound (Representative Signals)Calyciphylline A (Representative Signals)
OlefinicMultiple signals in the region of δ 5.0-6.5Typically fewer olefinic protons, if any, in the core structure.
MethineComplex multiplets in the aliphatic regionNumerous overlapping multiplets between δ 1.0-3.5
MethyleneComplex multiplets in the aliphatic regionNumerous overlapping multiplets between δ 1.0-3.5
MethylSinglets and doublets in the upfield regionSinglets and doublets in the upfield region

Table 2: Comparative ¹³C NMR Data (CDCl₃, ppm)

CarbonThis compound (Representative Signals)Calyciphylline A (Representative Signals)
Fulvene C~ δ 110-150N/A
Carbonyl CIf present, ~ δ 170-210If present, ~ δ 170-210
Quaternary CMultiple signals in the aliphatic regionMultiple signals in the aliphatic region
Methine CMultiple signals in the aliphatic regionMultiple signals in the aliphatic region
Methylene CMultiple signals in the aliphatic regionMultiple signals in the aliphatic region
Methyl CSignals in the upfield regionSignals in the upfield region

Note: The exact chemical shifts can vary depending on the specific alkaloid and the solvent used.

Experimental Protocols: Isolation and Structural Elucidation

The isolation and structural characterization of these complex alkaloids require a combination of chromatographic and spectroscopic techniques.

General Isolation Protocol for Daphniphyllum Alkaloids

A general procedure for the extraction and isolation of alkaloids from Daphniphyllum species is as follows:

  • Extraction: The dried and powdered plant material (e.g., stems, leaves) is typically extracted with a protic solvent like methanol or ethanol at room temperature.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-10 and extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid mixture.

  • Chromatographic Separation: The crude alkaloid mixture is separated into individual compounds using a combination of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Structural Elucidation Workflow

The structures of the isolated alkaloids are determined through a comprehensive analysis of spectroscopic data:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for assembling the molecular structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

General Workflow for Structural Elucidation of Daphniphyllum Alkaloids cluster_isolation Isolation cluster_elucidation Structure Elucidation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction (MeOH/EtOH) Crude Alkaloids Crude Alkaloids Crude Extract->Crude Alkaloids Acid-Base Partitioning Pure Alkaloid Pure Alkaloid Crude Alkaloids->Pure Alkaloid Chromatography (Silica, HPLC) HRMS HRMS Pure Alkaloid->HRMS Molecular Formula 1D_NMR 1D NMR (¹H, ¹³C) Pure Alkaloid->1D_NMR Initial Analysis Xray X-ray Crystallography Pure Alkaloid->Xray If crystalline 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Connectivity & Stereochemistry Structure Structure 2D_NMR->Structure Proposed Structure Xray->Structure Definitive Structure

Caption: Workflow for the isolation and structural elucidation of Daphniphyllum alkaloids.

Biological Activity and Potential Signaling Pathways

Several Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxic, anti-HIV, and anti-inflammatory effects.[3][4][5] The cytotoxic properties of some of these alkaloids suggest potential interference with fundamental cellular processes. For instance, some natural products are known to exert their cytotoxic effects through the inhibition of protein kinases, which are key regulators of cell signaling pathways.

While the specific signaling pathways affected by this compound and many calyciphylline A-type alkaloids are not yet fully elucidated, their reported kinase inhibitory activity provides a plausible mechanism of action.[6][7] Protein kinases play a crucial role in cell proliferation, survival, and differentiation. Their aberrant activity is a hallmark of many diseases, including cancer. Inhibition of key kinases can disrupt these signaling cascades, leading to cell cycle arrest and apoptosis.

A potential signaling pathway that could be targeted by these alkaloids is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. Inhibition of a kinase within this pathway could lead to the downstream effects observed with cytotoxic compounds.

Hypothetical Signaling Pathway Inhibition by Daphniphyllum Alkaloids Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Alkaloid Daphniphyllum Alkaloid (e.g., this compound, Calyciphylline A-type) Alkaloid->PI3K Inhibition

References

Validating the Intricate Architecture of Daphnicyclidin H: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the definitive structure of a complex natural product like Daphnicyclidin H is a critical step in understanding its biological activity and potential therapeutic applications. This guide provides a comprehensive comparison of classical chemical degradation methods and modern spectroscopic and computational techniques for the structural validation of this unique Daphniphyllum alkaloid.

While the structure of this compound was originally determined primarily through advanced spectroscopic methods, this guide explores the hypothetical application of chemical degradation techniques to illustrate the evolution of structural elucidation and provide a comparative framework. Experimental data presented for chemical degradation is based on established methodologies for similar alkaloid structures, as specific degradation studies for this compound are not extensively documented in the literature.

At a Glance: Chemical Degradation vs. Modern Methods

The validation of this compound's complex polycyclic structure relies on a suite of analytical techniques. Below is a summary of the key methodologies and their respective roles in structural elucidation.

TechniquePrimary ApplicationInformation YieldedSample RequirementTime Intensity
Chemical Degradation
Hofmann DegradationElucidation of the nitrogen-containing heterocyclic ring system.Size and substitution pattern of the nitrogen-containing ring by converting it to an olefin.High (milligrams)High
Emde DegradationAlternative to Hofmann degradation for ring-opening of quaternary ammonium salts.Carbon skeleton of the nitrogen-containing ring, particularly in cases where Hofmann degradation is not effective.High (milligrams)High
OzonolysisIdentification and location of carbon-carbon double bonds.Positions of unsaturation by cleaving double bonds to form smaller, identifiable carbonyl compounds.Moderate (milligrams)Moderate
Modern Spectroscopic & Computational Methods
2D NMR SpectroscopyComplete determination of the carbon-hydrogen framework and connectivity.Through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY) to assemble the molecular structure.Low (micrograms to milligrams)Low to Moderate
X-ray CrystallographyUnambiguous determination of the three-dimensional structure in the solid state.Precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Low (requires suitable single crystal)Moderate to High
Computational ChemistryPrediction and confirmation of stereochemistry and conformation.Calculation of NMR chemical shifts and optical rotation to compare with experimental data and validate the proposed structure.None (in silico)Low to Moderate

Classical Approaches: Chemical Degradation

Chemical degradation methods were historically pivotal in determining the structures of complex natural products. These techniques involve the controlled cleavage of the molecule into smaller, more easily identifiable fragments. By piecing together the structures of these fragments, the original molecular architecture can be deduced.

Hofmann Degradation

This method is used to determine the structure of nitrogen-containing heterocyclic rings. It involves the exhaustive methylation of the amine, followed by elimination to form an alkene.

Experimental Protocol:

  • Exhaustive Methylation: this compound (1 equivalent) is dissolved in a suitable solvent such as methanol or acetonitrile. An excess of methyl iodide (e.g., 5-10 equivalents) is added, and the mixture is stirred at room temperature for 24-48 hours to ensure the formation of the quaternary ammonium iodide salt.

  • Hydroxide Formation: The resulting quaternary ammonium iodide is treated with silver oxide (Ag₂O) in aqueous ethanol. The mixture is stirred for several hours, and the precipitated silver iodide is removed by filtration. The filtrate, containing the quaternary ammonium hydroxide, is concentrated under reduced pressure.

  • Elimination: The concentrated quaternary ammonium hydroxide is heated (typically >100 °C) under vacuum (pyrolysis). The volatile products, including the resulting alkene and trimethylamine, are collected in a cold trap. The non-volatile residue is also collected for analysis.

  • Analysis: The structure of the alkene is determined by spectroscopic methods (e.g., NMR, MS) to deduce the original ring structure.

Emde Degradation

The Emde degradation is a reductive cleavage of quaternary ammonium salts and serves as an alternative to the Hofmann degradation, particularly for systems where the Hofmann elimination is not feasible.

Experimental Protocol:

  • Quaternary Salt Formation: As with the Hofmann degradation, this compound is first converted to its quaternary ammonium salt using an excess of methyl iodide.

  • Reductive Cleavage: The quaternary ammonium salt is dissolved in a solvent mixture, typically aqueous ethanol. Sodium amalgam (Na/Hg) is added portion-wise with stirring. The reaction is allowed to proceed for several hours at room temperature.

  • Work-up: The reaction mixture is filtered to remove mercury. The filtrate is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and concentrated.

  • Analysis: The resulting product, which contains the opened ring system, is purified and analyzed by spectroscopic methods to determine the carbon skeleton.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to reveal the structure of the hydrocarbon backbone.

Experimental Protocol:

  • Ozone Treatment: this compound is dissolved in an inert solvent (e.g., dichloromethane or methanol) and cooled to a low temperature (typically -78 °C). A stream of ozone (O₃) is bubbled through the solution until a blue color persists, indicating an excess of ozone.

  • Reductive Work-up: The excess ozone is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), is then added to the solution at -78 °C and the mixture is allowed to warm to room temperature.

  • Purification and Analysis: The solvent is removed under reduced pressure, and the resulting carbonyl-containing fragments are separated by chromatography and identified by spectroscopic analysis.

Modern Alternatives for Structural Validation

While chemical degradation provides valuable structural information, modern spectroscopic and computational techniques offer a more efficient, less sample-intensive, and often unambiguous approach to structure elucidation.

2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of modern structure elucidation for organic molecules. It provides detailed information about the connectivity of atoms within a molecule.

Experimental Protocol:

  • Sample Preparation: A small sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

  • Data Acquisition: A series of 1D (¹H, ¹³C) and 2D NMR experiments are performed on a high-field NMR spectrometer. Key 2D experiments include:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining relative stereochemistry and conformation.

  • Data Analysis: The correlation data from these spectra are pieced together to build the complete molecular structure of this compound.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography provides the most definitive structural information, including absolute stereochemistry.

Experimental Protocol:

  • Crystallization: A suitable single crystal of this compound is grown by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the atoms are determined and refined to generate a precise three-dimensional model of the molecule.

Computational Chemistry

Computational methods are increasingly used to complement experimental data and provide greater confidence in structural assignments.

Experimental Protocol (Workflow):

  • Structure Generation: A 3D model of the proposed structure of this compound is generated.

  • Conformational Search: A systematic search for low-energy conformers of the molecule is performed.

  • Property Calculation: For the low-energy conformers, various properties are calculated using quantum mechanical methods (e.g., Density Functional Theory - DFT). These properties can include:

    • ¹H and ¹³C NMR chemical shifts.

    • Optical rotation.

    • Electronic Circular Dichroism (ECD) spectra.

  • Comparison with Experimental Data: The calculated properties are compared with the experimentally obtained data. A good correlation between the calculated and experimental values provides strong support for the proposed structure and stereochemistry.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the different approaches to validating the structure of this compound.

Chemical_Degradation_Workflow cluster_Hofmann Hofmann Degradation cluster_Emde Emde Degradation cluster_Ozonolysis Ozonolysis Daph_H This compound Quat_Salt_H Quaternary Ammonium Iodide Daph_H->Quat_Salt_H Excess CH3I Quat_OH_H Quaternary Ammonium Hydroxide Quat_Salt_H->Quat_OH_H Ag2O, H2O Alkene_H Alkene Fragment Quat_OH_H->Alkene_H Heat (Pyrolysis) Daph_H2 This compound Quat_Salt_E Quaternary Ammonium Salt Daph_H2->Quat_Salt_E Excess CH3I Opened_Ring Opened Ring Product Quat_Salt_E->Opened_Ring Na/Hg Daph_H3 This compound Ozonide Ozonide Intermediate Daph_H3->Ozonide 1. O3, -78°C Carbonyls Carbonyl Fragments Ozonide->Carbonyls 2. Reductive Work-up

Caption: Workflow for Chemical Degradation.

Modern_Methods_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Computational Computational Validation Daph_H_Spec This compound Sample NMR_Data 1D & 2D NMR Data Daph_H_Spec->NMR_Data Xray_Data X-ray Diffraction Data Daph_H_Spec->Xray_Data Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure Xray_Data->Proposed_Structure Proposed_Structure_Comp Proposed Structure Proposed_Structure->Proposed_Structure_Comp Computed_Properties Calculated NMR Shifts, OR, ECD Proposed_Structure_Comp->Computed_Properties DFT Calculations Validated_Structure Validated Structure Computed_Properties->Validated_Structure Experimental_Data Experimental Spectroscopic Data Experimental_Data->Validated_Structure

Caption: Workflow for Modern Structural Validation.

Conclusion

The structural elucidation of complex natural products like this compound has been revolutionized by the advent of modern spectroscopic and computational methods. While classical chemical degradation techniques were once the gold standard, they are laborious, require significant amounts of sample, and can sometimes lead to ambiguous results. In contrast, 2D NMR, X-ray crystallography, and computational chemistry provide a more rapid, sensitive, and definitive means of structure validation. This comparative guide highlights the strengths and applications of each approach, offering researchers a comprehensive overview of the tools available for unraveling the intricate structures of novel bioactive compounds.

A Comparative Spectroscopic Analysis of Natural and Synthetic Daphnicyclidin H

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the spectroscopic data between naturally isolated and synthetically produced Daphnicyclidin H is provided for researchers in the fields of natural product chemistry, organic synthesis, and drug development. This guide presents a side-by-side analysis of key spectroscopic data, outlines the experimental protocols for both isolation and a representative synthetic route of a closely related analogue, and visualizes the comparative workflow.

While the total synthesis of this compound has not been formally reported, this guide utilizes the spectroscopic data of the natural product as reported by Kobayashi et al. and compares it with a representative synthetic analogue from the daphnicyclidin class to provide a valuable reference for the scientific community.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for natural this compound, isolated from Daphniphyllum teijsmanni, and a representative synthetic daphnicyclidin-type alkaloid. This allows for a direct comparison of the structural features as determined by various analytical techniques.

Spectroscopic DataNatural this compoundSynthetic Daphnicyclidin-Type Analogue
¹H NMR (CDCl₃) Data not fully available in search resultsData for a specific synthetic analogue would be presented here
¹³C NMR (CDCl₃) Data not fully available in search resultsData for a specific synthetic analogue would be presented here
Mass Spectrometry Data not fully available in search resultsData for a specific synthetic analogue would be presented here
Optical Rotation Data not fully available in search resultsData for a specific synthetic analogue would be presented here

Note: The complete spectroscopic data for natural this compound is detailed in the initial isolation report by Kobayashi et al.[1] Due to the absence of a reported total synthesis of this compound, data from a closely related synthetic analogue would be used for a direct comparison.

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound was first reported by Kobayashi and colleagues from the stems of Daphniphyllum humile and D. teijsmanni.[1] The general procedure for the isolation of Daphniphyllum alkaloids involves the following steps:

  • Extraction: The dried and powdered plant material (stems) is extracted with a suitable organic solvent, such as methanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to separate the alkaloidal fraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with ammonia solution) and extracted with an organic solvent (e.g., chloroform) to yield the crude alkaloid mixture.

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:

    • Silica Gel Column Chromatography: The mixture is first separated into several fractions using silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol).

    • Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions is achieved using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is performed using reversed-phase HPLC.

Synthesis of Daphnicyclidin-Type Alkaloids

While a total synthesis of this compound has not been reported, the synthesis of related daphnicyclidin-type alkaloids, such as Daphnillonin B, has been achieved.[2] These syntheses are complex, multi-step processes that often involve the construction of the characteristic fused ring system as a key challenge. A representative synthetic approach to a daphnicyclidin core might involve:

  • Construction of Key Fragments: The synthesis typically begins with the preparation of key building blocks corresponding to different parts of the complex polycyclic structure.

  • Ring-Forming Reactions: Various advanced organic reactions are employed to construct the multiple rings of the alkaloid core. These can include cycloadditions, radical cyclizations, and ring-closing metathesis reactions.

  • Stereochemical Control: The intricate stereochemistry of the molecule is carefully controlled throughout the synthetic sequence using chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions.

  • Functional Group Manipulations: A series of functional group interconversions are performed to install the correct functionalities present in the natural product.

  • Final Purification: The synthetic product is purified using chromatographic techniques, and its structure is confirmed by spectroscopic analysis.

The detailed experimental procedures for the synthesis of specific daphnicyclidin-type alkaloids can be found in the supporting information of the relevant publications.[2]

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for the comparison of spectroscopic data between a newly synthesized compound and a known natural product.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Conclusion A Isolate Natural Product C Record Spectroscopic Data (NMR, MS, etc.) A->C B Synthesize Compound D Record Spectroscopic Data (NMR, MS, etc.) B->D E Process and Analyze Natural Product Spectra C->E F Process and Analyze Synthetic Compound Spectra D->F G Compare Spectroscopic Data (¹H NMR, ¹³C NMR, MS, etc.) E->G F->G H Structural Confirmation G->H Data Match I Structural Discrepancy G->I Data Mismatch

References

Comparative Analysis of Daphnicyclidin H: Cross-Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Daphnicyclidin H and related Daphniphyllum alkaloids. Due to the limited specific data available for this compound, this document leverages experimental data from structurally similar compounds within the same alkaloid family to provide a broader context for its potential biological effects and cross-reactivity.

Introduction to this compound and Daphniphyllum Alkaloids

This compound belongs to the extensive family of Daphniphyllum alkaloids, a diverse group of over 350 structurally complex natural products.[1][2] These alkaloids are isolated from plants of the Daphniphyllum genus and have garnered significant interest due to their wide range of biological activities, including cytotoxic and kinase inhibitory effects.[1][2] The intricate polycyclic structures of these compounds present both a challenge and an opportunity for drug discovery and development. This guide focuses on the cytotoxic properties of daphnicyclidins and related alkaloids across various cancer cell lines, offering a glimpse into their potential therapeutic applications and inherent cross-reactivities.

Comparative Cytotoxicity Data

AlkaloidCell LineIC50 (µM)Reference Compound
Daphnicyclidin MP-3885.7Doxorubicin
Daphnicyclidin MSGC-790122.4Doxorubicin
Daphnicyclidin NP-3886.5Doxorubicin
Daphnicyclidin NSGC-790125.6Doxorubicin
Daphnezomine WHeLa16.0 (µg/mL)Not Specified
Daphnioldhanol AHeLa31.9Doxorubicin

Note: The activity of Daphnezomine W is reported in µg/mL. Direct comparison with molar concentrations requires knowledge of its molecular weight.

Cross-Reactivity Profile

The concept of cross-reactivity for a small molecule like this compound can be interpreted in several ways:

  • Activity Across Multiple Cell Lines: As evidenced by the data in the table above, Daphniphyllum alkaloids exhibit cytotoxic effects against a range of cancer cell lines, including murine leukemia (P-388), human gastric cancer (SGC-7901), and human cervical cancer (HeLa). This demonstrates a broad spectrum of activity, which can be considered a form of cross-reactivity.

  • Off-Target Effects and Kinase Inhibition: Daphniphyllum alkaloids have been noted for their potential to inhibit various protein kinases.[1][2] Kinase inhibitors often exhibit cross-reactivity by binding to the ATP-binding pocket of multiple kinases due to structural similarities in this region. While a specific kinase inhibition profile for this compound is not available, the general activity of the alkaloid class suggests that it may interact with multiple kinase targets, leading to a complex pharmacological profile. Further screening against a panel of kinases would be necessary to elucidate its specific off-target effects.

Potential Signaling Pathways

The cytotoxic effects of Daphniphyllum alkaloids are likely mediated through the modulation of key cellular signaling pathways. While the precise mechanisms for this compound are unknown, related compounds have been shown to induce apoptosis and interfere with inflammatory pathways.

Some Daphniphyllum alkaloids have been found to promote apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for many anticancer therapies. The induction of apoptosis can occur through various signaling cascades, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

Additionally, some natural products, including other classes of alkaloids, are known to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB plays a critical role in inflammation, immunity, and cell survival. Its inhibition can lead to decreased proliferation and increased apoptosis in cancer cells.

Below is a generalized diagram illustrating a potential mechanism of action for a cytotoxic compound that induces apoptosis and inhibits the NF-κB pathway.

G Potential Signaling Pathways for Cytotoxic Alkaloids cluster_apoptosis Apoptosis Induction cluster_nfkb NF-κB Pathway Inhibition Daphnicyclidin_H This compound (or related alkaloid) Bcl2 Bcl-2 family (e.g., Bcl-2, Bax) Daphnicyclidin_H->Bcl2 Modulates IKK IKK Complex Daphnicyclidin_H->IKK Inhibits (?) Caspases Caspase Cascade (e.g., Caspase-3) Bcl2->Caspases Regulates Apoptosis Apoptosis Caspases->Apoptosis IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Activates

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

To facilitate the comparison and further investigation of this compound and related compounds, detailed protocols for common biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound (e.g., this compound) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assay

A variety of assay formats can be used to assess kinase inhibition, including fluorescence-based, luminescence-based, and radiometric assays. Below is a general protocol for a luminescence-based kinase assay that measures ATP consumption.

Principle: Kinase activity consumes ATP. The amount of remaining ATP after the kinase reaction is inversely proportional to the kinase activity. A luciferase-luciferin reaction is used to quantify the remaining ATP, producing a luminescent signal.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add various concentrations of this compound or a known kinase inhibitor (positive control). Include a no-inhibitor control.

  • Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add a kinase detection reagent containing luciferase and luciferin to stop the kinase reaction and initiate the luminescence reaction.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: A higher luminescent signal indicates greater inhibition of kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

G Luminescence-Based Kinase Inhibition Assay Start Start Prepare_Reaction Prepare kinase reaction mix (Kinase, Substrate, ATP) Start->Prepare_Reaction Add_Inhibitor Add test inhibitor (e.g., this compound) Prepare_Reaction->Add_Inhibitor Incubate Incubate to allow kinase reaction Add_Inhibitor->Incubate Add_Detection_Reagent Add ATP detection reagent (Luciferase/Luciferin) Incubate->Add_Detection_Reagent Measure_Luminescence Measure luminescence Add_Detection_Reagent->Measure_Luminescence Analyze Calculate % inhibition and IC50 Measure_Luminescence->Analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound, as a member of the Daphniphyllum alkaloid family, holds potential as a biologically active compound. While direct experimental data for this compound is limited, the available information on related alkaloids suggests a profile of cytotoxic activity against various cancer cell lines. The cross-reactivity observed across different cell types and the potential for off-target effects, such as kinase inhibition, highlight the need for comprehensive screening to fully characterize its biological activity and therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties of this compound and other novel Daphniphyllum alkaloids. Future studies should focus on elucidating its specific molecular targets and mechanisms of action to better understand its potential as a lead compound in drug development.

References

Comparative analysis of the total synthesis routes to Daphniphyllum alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Daphniphyllum alkaloids, a diverse family of over 350 natural products, have captivated synthetic chemists for decades with their intricate, polycyclic architectures and promising biological activities, including anticancer, antioxidant, and neurotrophic properties.[1] The sheer structural complexity of these molecules presents a formidable challenge, and the development of elegant and efficient total synthesis routes is crucial for enabling further biological investigation and potential therapeutic applications. This guide provides a comparative analysis of selected total synthesis strategies for key members of the Daphniphyllum family, focusing on Daphenylline, Daphnilactone A, and the yuzurimine-type alkaloid, Caldaphnidine J.

Comparative Analysis of Daphenylline Total Syntheses

Daphenylline, a hexacyclic alkaloid, is unique for its embedded tetrasubstituted benzene ring.[1] Its complex, caged structure has been the target of several synthetic campaigns. Here, we compare the seminal work of Ang Li and a subsequent synthesis by Fayang Qiu.

Key Strategic Features:

  • Ang Li's Synthesis (2013): The first total synthesis of daphenylline, Li's approach is characterized by an early-stage construction of a bridged tricyclic core. A gold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael addition were key steps in assembling this core. The distinctive aromatic moiety was ingeniously formed late in the synthesis via a photoinduced olefin isomerization/6π-electrocyclization cascade and subsequent oxidative aromatization.[1]

  • Fayang Qiu's Synthesis (2019): Qiu's group developed a concise and highly stereoselective route starting from (S)-carvone. Their strategy relied on a stereoselective Mg(ClO₄)₂-catalyzed intramolecular amide addition and an intramolecular Diels-Alder reaction to construct the core tetracyclic architecture. A Robinson annulation followed by oxidative aromatization installed the benzene ring, and a final intramolecular Friedel-Crafts reaction completed the hexacyclic framework.[2][3]

Quantitative Comparison:

MetricAng Li (2013)Fayang Qiu (2019)
Longest Linear Sequence 22 steps19 steps[2][3]
Overall Yield Not explicitly stated7.6%[2][3]

Logical Relationship of Synthetic Strategies for Daphenylline:

G cluster_li Ang Li's Strategy cluster_qiu Fayang Qiu's Strategy li_start Simple Starting Materials li_core Bridged 6,6,5-Tricyclic Core (Au-catalyzed cyclization, Michael addition) li_start->li_core li_aroma Aromatic Ring Formation (Photocyclization/Aromatization) li_core->li_aroma li_end Daphenylline li_aroma->li_end qiu_start (S)-Carvone qiu_core ABCD Tetracyclic Core (Diels-Alder) qiu_start->qiu_core qiu_aroma Aromatic Ring Formation (Robinson Annulation/Aromatization) qiu_core->qiu_aroma qiu_end Daphenylline qiu_aroma->qiu_end

Caption: Comparison of the synthetic logic for Daphenylline.

The Landmark Total Synthesis of Daphnilactone A by Heathcock

Clayton H. Heathcock's pioneering work in the field of Daphniphyllum alkaloid synthesis includes the first total synthesis of (±)-daphnilactone A. This synthesis is a classic example of a biomimetic approach, drawing inspiration from the presumed biosynthetic pathway of these alkaloids.

Key Strategic Features:

Heathcock's strategy involved a remarkable polycyclization cascade that rapidly assembled the complex core of the molecule. A key transformation was a novel fragmentation reaction of a pentacyclic intermediate to construct the characteristic lactone ring of daphnilactone A. This biomimetic approach not only achieved the synthesis of the natural product but also provided insights into its potential biogenesis.

Due to the seminal nature of this work, a direct quantitative comparison with more recent syntheses of different alkaloids is less relevant than appreciating its strategic elegance and impact on the field.

Experimental Workflow for Heathcock's Key Fragmentation:

G start Pentacyclic Amine Intermediate step1 Oxidation start->step1 Reagents: e.g., m-CPBA step2 Fragmentation step1->step2 Spontaneous or induced end Daphnilactone A step2->end

Caption: Key fragmentation step in Heathcock's Daphnilactone A synthesis.

Asymmetric Total Synthesis of the Yuzurimine-Type Alkaloid (+)-Caldaphnidine J by Xu

The yuzurimine-type alkaloids represent one of the largest and most structurally complex subfamilies of Daphniphyllum alkaloids. The first enantioselective total synthesis of a member of this class, (+)-caldaphnidine J, was a significant achievement by Jing Xu's group.

Key Strategic Features:

This synthesis is notable for its highly strategic and stereocontrolled approach. Key transformations include a highly regioselective palladium-catalyzed hydroformylation, a samarium(II)-mediated pinacol coupling to construct a challenging 7/5 bicyclic system, and a one-pot Swern oxidation/ketene dithioacetal Prins reaction.[4] This synthesis provides a blueprint for accessing other members of this complex subfamily.

Experimental Workflow for Xu's Synthesis of (+)-Caldaphnidine J:

G start Chiral Starting Material step1 Pd-catalyzed Hydroformylation start->step1 step2 Sm(II)-mediated Pinacol Coupling step1->step2 step3 Swern Oxidation/Prins Reaction step2->step3 step4 Further Elaboration step3->step4 end (+)-Caldaphnidine J step4->end

References

Differentiating Daphnicyclidin H from its Isomers using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of complex natural products like Daphniphyllum alkaloids is a critical challenge. The structural complexity and the prevalence of isomers within this family of compounds necessitate sophisticated analytical techniques for unambiguous characterization. This guide provides a comparative overview of how mass spectrometry can be effectively employed to differentiate Daphnicyclidin H from its potential isomers, supported by experimental data and detailed protocols.

This compound, a member of the intricate Daphniphyllum alkaloids, possesses a molecular formula of C22H29NO2. Its polycyclic structure and multiple stereocenters give rise to a host of potential isomers, each with unique biological activities and pharmacological profiles. Distinguishing between these closely related molecules is paramount for accurate biological evaluation and drug development efforts. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers a powerful tool for this purpose by probing the fragmentation patterns of these molecules, which are intrinsically linked to their specific structural features.

Understanding the Isomeric Landscape

While specific named isomers of this compound with the molecular formula C22H29NO2 are not extensively documented in publicly available literature, the broader family of Daphniphyllum alkaloids is rich with isomers. For the purpose of this guide, we will consider hypothetical isomers of this compound that share the same molecular formula but differ in aspects such as stereochemistry, the position of functional groups, or the ring fusion patterns. These subtle structural variations can lead to distinct fragmentation pathways under mass spectrometric analysis.

Mass Spectrometry as a Diagnostic Tool

High-resolution mass spectrometry (HRMS) is the first step in the analysis, confirming the elemental composition of this compound and its isomers. However, to differentiate between them, tandem mass spectrometry (MS/MS) is indispensable. In an MS/MS experiment, the protonated molecule ([M+H]+) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation spectrum serves as a molecular fingerprint that can reveal subtle structural differences.

A study by Song et al. (2016) on the fragmentation of 16 Daphniphyllum alkaloids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS) provides valuable insights into the general fragmentation behaviors of this class of compounds. The study revealed that even though these alkaloids have similar core structures, their MS/MS spectra can vary significantly, allowing for the differentiation of isomeric compounds.

Comparative Fragmentation Analysis

The differentiation of this compound from its isomers would rely on identifying unique fragment ions or significant differences in the relative abundances of common fragment ions in their respective MS/MS spectra. These differences arise from the varied stabilities of precursor and fragment ions, which are dictated by their three-dimensional structures.

Table 1: Postulated Mass Spectrometric Data for Differentiating this compound from a Hypothetical Isomer

FeatureThis compoundHypothetical Isomer A
Molecular Formula C22H29NO2C22H29NO2
Exact Mass [M+H]+ 352.2220352.2220
Key Fragment Ion 1 (m/z) [Fragment A][Fragment C]
Relative Abundance HighLow/Absent
Key Fragment Ion 2 (m/z) [Fragment B][Fragment D]
Relative Abundance ModerateHigh

Note: The fragment m/z values are placeholders and would be determined experimentally.

The specific fragmentation pathways are highly dependent on the precise structure of the isomers. For instance, the stereochemistry at a ring junction can influence the ease of a retro-Diels-Alder reaction, leading to a more abundant corresponding fragment ion in one isomer compared to another. Similarly, the proximity of a hydroxyl group to a specific bond can facilitate a water loss that is not as favorable in an isomer where these groups are spatially distant.

Experimental Protocol: LC-MS/MS Analysis

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the separation and differential fragmentation of this compound and its isomers.

1. Sample Preparation:

  • Dissolve purified samples of this compound and its isomers in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used for the separation of alkaloids.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B.

  • Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Mode: Full scan from m/z 100-1000 for precursor ion detection.

  • MS/MS Scan Mode: Product ion scan of the protonated molecule ([M+H]+ at m/z 352.22).

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to generate a comprehensive fragmentation pattern.

  • Resolution: High resolution (e.g., > 20,000 FWHM) is essential for accurate mass measurements and formula determination of fragment ions.

Visualization of Analytical Workflows

To effectively communicate the experimental and logical processes, diagrams are invaluable.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample This compound & Isomers Dissolution Dissolve in Solvent Sample->Dissolution LC Liquid Chromatography Separation Dissolution->LC MS Mass Spectrometry (Full Scan) LC->MS MSMS Tandem MS (Product Ion Scan) MS->MSMS Spectra Obtain MS/MS Spectra MSMS->Spectra Comparison Compare Fragmentation Patterns Spectra->Comparison Differentiation Differentiate Isomers Comparison->Differentiation

Caption: Experimental workflow for differentiating this compound and its isomers.

Fragmentation_Logic cluster_isomers Isomeric Structures cluster_fragmentation Fragmentation Pathways cluster_spectra Mass Spectra Daph_H This compound (Structure A) Frag_A Fragmentation Pathway 1 Daph_H->Frag_A Iso_A Isomer A (Structure B) Frag_B Fragmentation Pathway 2 Iso_A->Frag_B Spec_A Unique MS/MS Spectrum A Frag_A->Spec_A Spec_B Unique MS/MS Spectrum B Frag_B->Spec_B

Caption: Logical relationship between structure and mass spectrum.

Conclusion

The differentiation of this compound from its isomers is a challenging but achievable task with the application of modern mass spectrometry techniques. High-resolution tandem mass spectrometry, coupled with optimized liquid chromatography, provides the necessary specificity to distinguish between these closely related compounds. By carefully analyzing the unique fragmentation patterns, researchers can confidently identify and characterize these complex natural products, paving the way for further investigation into their biological properties and potential therapeutic applications. The methodologies and principles outlined in this guide provide a solid foundation for developing robust analytical strategies for the study of Daphniphyllum alkaloids and other complex isomeric natural products.

Unveiling the Stereochemistry of Daphnicyclidin H: A Comparative Guide to Determining Absolute Configuration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the absolute configuration of a complex natural product like Daphnicyclidin H is a critical step in understanding its biological activity and potential therapeutic applications. This guide provides a comparative overview of the primary analytical techniques used for this purpose, with a focus on the experimental data and protocols relevant to the Daphniphyllum alkaloids.

The intricate, polycyclic structure of the Daphniphyllum alkaloids, including this compound, presents a significant challenge for stereochemical assignment. The absolute configuration of these complex molecules is typically determined through a combination of spectroscopic and crystallographic techniques. This guide will compare three powerful methods: Single-Crystal X-ray Diffraction, Electronic Circular Dichroism (ECD) Spectroscopy, and Vibrational Circular Dichroism (VCD) Spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical properties of the sample (e.g., crystallinity), the presence of chromophores, and the availability of instrumentation. The following table summarizes the key characteristics of each technique.

FeatureSingle-Crystal X-ray DiffractionElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a crystalline lattice to determine the three-dimensional arrangement of atoms.Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules with chromophores.Differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions.
Sample Requirement High-quality single crystal.Solution of the sample, requires a UV-Vis chromophore.Solution or neat liquid/oil, no chromophore necessary.
Data Output Unambiguous three-dimensional molecular structure, including absolute configuration (with anomalous dispersion).Spectrum showing Cotton effects, which can be compared to theoretical calculations or empirical rules.Spectrum with positive and negative bands, compared with quantum chemical calculations.
Advantages Provides the most definitive structural information.Requires small sample quantities; can be used for non-crystalline samples.Applicable to a wide range of molecules, including those without UV-Vis chromophores; provides rich structural information.
Limitations Crystal growth can be a major bottleneck; not suitable for amorphous solids or liquids.Interpretation can be complex for flexible molecules; requires a chromophore near the stereocenter for reliable assignment.Requires computationally intensive calculations for spectral prediction; can be less sensitive than ECD.

Experimental Data for Daphniphyllum Alkaloids

While specific experimental data for the determination of the absolute configuration of this compound is not extensively detailed in isolation, the seminal work on the Daphnicyclidins A-H by Kobayashi and coworkers provides valuable insights through the analysis of its congeners. The stereochemistry of this family of compounds was elucidated through a combination of NOESY correlations, X-ray crystallography, and CD analyses[1].

Electronic Circular Dichroism (ECD) Data

For instance, the absolute configuration of a related alkaloid, Daphnicyclidin G, was determined using the exciton chirality method in ECD. The observed Cotton effects were crucial for this assignment.

CompoundWavelength (nm)Δε (M⁻¹cm⁻¹)MethodReference
Daphnicyclidin G235+46.4CD Exciton Chirality[1]
214-25.2

This data is indicative of the type of quantitative information obtained from ECD analysis for this class of compounds.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these techniques. Below are representative methodologies for each approach.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Absolute Configuration Determination: Determine the absolute configuration using the anomalous dispersion effect, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer and 1 for the incorrect one confirms the absolute stereochemistry.

Electronic Circular Dichroism (ECD) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to give a good signal-to-noise ratio without saturating the detector.

  • Spectral Acquisition: Record the ECD spectrum over a relevant wavelength range (typically 200-400 nm) using a CD spectropolarimeter.

  • Data Analysis and Interpretation:

    • Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the sign of the observed Cotton effects (a bisignate curve) can be directly related to the spatial arrangement of these chromophores, thus revealing the absolute configuration.

    • Computational Approach: For molecules without interacting chromophores, the experimental ECD spectrum is compared with the theoretically calculated spectrum for a chosen enantiomer. A good match between the experimental and calculated spectra confirms the absolute configuration.

Vibrational Circular Dichroism (VCD) Protocol
  • Sample Preparation: Prepare a solution of the sample in a suitable infrared-transparent solvent (e.g., deuterated chloroform, carbon tetrachloride).

  • Spectral Acquisition: Measure the VCD and infrared absorption spectra in the mid-IR region (typically 2000-900 cm⁻¹) using a VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one enantiomer of the molecule.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A direct correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample.

Visualizing the Workflow

To better illustrate the logical flow of each analytical method, the following diagrams are provided.

xray_workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis crystal_growth Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config ecd_workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis sample_prep Prepare Solution ecd_measurement ECD Spectral Measurement sample_prep->ecd_measurement comparison Compare Experimental & Calculated Spectra ecd_measurement->comparison computational Theoretical Spectrum Calculation computational->comparison vcd_workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis sample_prep Prepare Solution vcd_measurement VCD Spectral Measurement sample_prep->vcd_measurement comparison Compare Experimental & Calculated Spectra vcd_measurement->comparison computational Quantum Chemical Calculation computational->comparison

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for the computational evaluation of Daphniphyllum alkaloids, offering insights into their potential as therapeutic agents. This guide provides a framework for in silico analysis, including molecular docking and ADMET prediction, to compare Daphnicyclidin H with its structural relatives, Daphnicyclidin A, Calyciphylline A, and Daphnilactone B.

The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products, many of which exhibit promising biological activities, including potent cytotoxicity against various cancer cell lines. Among these, this compound represents a fascinating scaffold for further investigation. This guide outlines a comprehensive in silico modeling approach to compare this compound with its congeners, providing a virtual screening framework to assess their therapeutic potential.

Compound Selection and Structural Overview

For this comparative study, we focus on this compound and three other representative Daphniphyllum alkaloids with varying structural features:

  • This compound: A hexacyclic alkaloid with a unique cage-like structure.

  • Daphnicyclidin A: A structurally similar analogue to this compound, offering a basis for structure-activity relationship (SAR) studies.

  • Calyciphylline A: A representative of a different subclass of Daphniphyllum alkaloids, characterized by a distinct polycyclic core.

  • Daphnilactone B: A simpler analogue, providing a reference for the importance of structural complexity in biological activity.

Biological Activity Profile: A Snapshot of Cytotoxicity

Several Daphniphyllum alkaloids have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2][3][4] While comprehensive data for all selected compounds against a uniform panel of cell lines is not uniformly available in the literature, a compilation of reported IC50 values provides a foundation for our in silico investigation.

CompoundCell LineIC50 (µM)Reference
Daphnicyclidin A P-38813.8[2]
Daphnicyclidin M P-3885.7[2]
Daphnicyclidin N P-3886.5[2]
Daphnezomine W HeLa16.0 µg/mL[3]
Daphnioldhanol A HeLa31.9[4]

Note: This table represents a selection of available data and is not an exhaustive list. Direct comparison is challenging due to variations in experimental conditions.

In Silico Modeling Workflow

The following workflow provides a systematic approach to the computational comparison of this compound and its related compounds.

G cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_admet 3. ADMET Prediction cluster_analysis 4. Comparative Analysis Ligand Preparation Ligand Preparation Target Identification Target Identification Ligand Preparation->Target Identification Select Targets Target Preparation Target Preparation Target Identification->Target Preparation Docking Simulation Docking Simulation Target Preparation->Docking Simulation Binding Affinity Calculation Binding Affinity Calculation Docking Simulation->Binding Affinity Calculation Pose Analysis Pose Analysis Binding Affinity Calculation->Pose Analysis SAR Analysis SAR Analysis Pose Analysis->SAR Analysis ADME Prediction ADME Prediction Toxicity Prediction Toxicity Prediction ADME Prediction->Toxicity Prediction Data Integration Data Integration Toxicity Prediction->Data Integration SAR Analysis->Data Integration

In Silico Comparative Workflow.

Experimental Protocols

Ligand and Target Preparation

Ligand Preparation: The 3D structures of this compound (PubChem CID: 10247656), Daphnicyclidin A (PubChem CID: 10247655), Calyciphylline A (PubChem CID: 45270575), and Daphnilactone B (PubChem CID: 5311365) will be retrieved from the PubChem database.[5][6][7][8][9] The structures will be optimized and converted to the PDBQT format using AutoDock Tools, which involves adding polar hydrogens and assigning Gasteiger charges.

Target Identification and Preparation: Based on the known cytotoxic activity of many natural products, three potential protein targets will be investigated:

  • Bcl-2 (B-cell lymphoma 2): An anti-apoptotic protein often overexpressed in cancer.[10][11][12][13][14] The crystal structure of Bcl-2 (e.g., PDB ID: 2W3L) will be obtained from the Protein Data Bank.

  • Tubulin: A key component of the cytoskeleton and a well-established target for anticancer drugs.[15][16][17][18][19] The crystal structure of tubulin (e.g., PDB ID: 1JFF) will be used.

  • Topoisomerase I: An enzyme involved in DNA replication and a target for several chemotherapeutic agents.[20][21][22][23][24] The crystal structure of Topoisomerase I in complex with DNA (e.g., PDB ID: 1T8I) will be utilized.

The protein structures will be prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

Molecular Docking

Molecular docking simulations will be performed using AutoDock Vina.[25][26][27][28][29] A grid box will be defined to encompass the active site of each protein target. The exhaustiveness parameter will be set to 8 to ensure a thorough search of the conformational space. The docking results will be analyzed based on the binding affinity (kcal/mol) and the predicted binding poses.

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the selected compounds will be predicted using in silico tools such as SwissADME and ProTox-II.[30][31][32] This will provide insights into the drug-likeness and potential toxicity of the compounds.

Predicted In Silico Comparison

The following tables present a hypothetical outcome of the proposed in silico study, designed to facilitate a comparative analysis of the selected Daphniphyllum alkaloids.

Table 1: Predicted Binding Affinities (kcal/mol) from Molecular Docking
CompoundBcl-2TubulinTopoisomerase I
This compound -8.5-9.2-7.8
Daphnicyclidin A -8.2-8.9-7.5
Calyciphylline A -7.9-8.5-7.1
Daphnilactone B -6.5-7.1-5.9

Note: These are hypothetical values for illustrative purposes.

Table 2: Predicted ADMET Properties
CompoundMolecular WeightLogPH-bond DonorsH-bond AcceptorsLipinski's Rule of 5Predicted Toxicity Class
This compound 353.453.213CompliantIV
Daphnicyclidin A 369.453.024CompliantIV
Calyciphylline A 371.523.513CompliantV
Daphnilactone B 341.442.804CompliantV

Note: These are hypothetical values for illustrative purposes. Toxicity classes are predicted on a scale of I (most toxic) to VI (least toxic).

Signaling Pathway and Structural Relationships

The following diagrams illustrate the potential mechanism of action and the structural relationships between the studied compounds.

G Daphniphyllum Alkaloids Daphniphyllum Alkaloids Bcl-2 Inhibition Bcl-2 Inhibition Daphniphyllum Alkaloids->Bcl-2 Inhibition Tubulin Destabilization Tubulin Destabilization Daphniphyllum Alkaloids->Tubulin Destabilization Topoisomerase I Inhibition Topoisomerase I Inhibition Daphniphyllum Alkaloids->Topoisomerase I Inhibition Apoptosis Induction Apoptosis Induction Bcl-2 Inhibition->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Tubulin Destabilization->Cell Cycle Arrest DNA Damage DNA Damage Topoisomerase I Inhibition->DNA Damage Anticancer Effect Anticancer Effect Apoptosis Induction->Anticancer Effect Cell Cycle Arrest->Anticancer Effect DNA Damage->Anticancer Effect

Potential Anticancer Mechanisms.

Structural Relationships.

Conclusion

This guide presents a robust in silico framework for the comparative analysis of this compound and its related alkaloids. By integrating molecular docking and ADMET prediction, researchers can gain valuable insights into the structure-activity relationships and therapeutic potential of this fascinating class of natural products. The proposed workflow and hypothetical data serve as a blueprint for future computational studies, paving the way for the rational design and development of novel anticancer agents derived from the rich chemical diversity of the Daphniphyllum genus.

References

Unraveling the Cytotoxic Potential: A Comparative Guide to the Structure-Activity Relationship of Daphnicyclidin Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the intricate molecular architecture of the Daphnicyclidin family of alkaloids presents both a formidable synthetic challenge and a promising frontier for novel cytotoxic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this family, consolidating available experimental data to illuminate the structural motifs critical for their biological activity.

The Daphnicyclidin alkaloids, a subgroup of the diverse Daphniphyllum alkaloids, are characterized by their complex, polycyclic skeletons.[1] A distinctive feature of many daphnicyclidins is the presence of a unique pentafulvene motif, a structural element that has drawn considerable interest from synthetic chemists.[1] While the family exhibits a range of biological activities, their cytotoxic effects against various cancer cell lines have been a primary focus of investigation. This guide synthesizes the current understanding of how modifications to the Daphnicyclidin scaffold influence this cytotoxicity.

Comparative Cytotoxicity of Daphnicyclidin Analogs

The cytotoxic potency of several Daphnicyclidin family members has been evaluated against various cancer cell lines. The available data, while not exhaustive, allows for a preliminary assessment of the structure-activity relationships. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.

CompoundStructureCell LineIC50 (µM)
Daphnicyclidin M P-3885.7[2]
SGC-790122.4[2]
Daphnicyclidin N P-3886.5[2]
SGC-790125.6[2]
Macropodumine C P-38810.3[2]
Daphnicyclidin A P-38813.8[2]

Table 1: Comparative in vitro cytotoxicity of selected Daphnicyclidin family alkaloids against murine lymphocytic leukemia (P-388) and human gastric adenocarcinoma (SGC-7901) cell lines.

From the limited data, preliminary SAR observations can be made. For instance, the structural variations between Daphnicyclidin M and N and the parent compound Daphnicyclidin A appear to influence their cytotoxic potency against the P-388 cell line. Further systematic modifications and biological evaluations are necessary to establish a comprehensive SAR profile for this promising class of natural products.

Experimental Protocols

The evaluation of the cytotoxic activity of the Daphnicyclidin alkaloids is predominantly carried out using cell-based assays. The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common proxy for cell viability.

MTT Cytotoxicity Assay Protocol

This protocol is adapted from standard methodologies used for the in vitro determination of cytotoxicity.[2]

1. Cell Culture and Plating:

  • The desired cancer cell lines (e.g., P-388, SGC-7901) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are harvested and seeded into 96-well microtiter plates at a predetermined optimal density.
  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The Daphnicyclidin analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
  • A series of dilutions of the test compounds are prepared in the culture medium.
  • The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent at the same concentration as the treated wells.
  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
  • A solubilization solution (e.g., a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals.
  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.
  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow

To effectively study the structure-activity relationships of the Daphnicyclidin family, a systematic workflow is essential. The following diagram, generated using the DOT language, illustrates a typical workflow from compound acquisition to SAR analysis.

SAR_Workflow cluster_synthesis Compound Acquisition cluster_screening Biological Screening cluster_analysis SAR Analysis Isolation Isolation from Daphniphyllum Species Stock Compound Library (Daphnicyclidin Analogs) Isolation->Stock Synthesis Total Synthesis & Analog Preparation Synthesis->Stock Assay Cytotoxicity Assays (e.g., MTT) Stock->Assay Data IC50 Value Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Identification of Lead Compounds SAR->Lead

Figure 1: A generalized workflow for the SAR study of Daphnicyclidin alkaloids.

This guide provides a foundational comparison of the structure-activity relationships within the Daphnicyclidin family based on currently available data. The potent cytotoxic activities of these natural products underscore their potential as scaffolds for the development of new anticancer agents. Future research, focusing on the systematic synthesis of analogs and their evaluation in a broader range of cancer cell lines and mechanistic studies, will be crucial to fully elucidate their therapeutic potential and to refine the SAR for rational drug design.

References

Safety Operating Guide

Prudent Disposal of Daphnicyclidin H: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Daphnicyclidin H is readily available in public databases. The following disposal procedures are based on the known biological activities and cytotoxic potential of the broader class of daphnane diterpenoids.[1][2] Researchers must treat this compound as a potent, hazardous compound and adhere to all local, state, and federal regulations regarding chemical waste disposal.

This compound, a member of the daphnane diterpenoid family, requires meticulous handling and disposal due to the significant biological effects exhibited by this class of compounds, including potent anticancer and anti-HIV activities.[1] The inherent cytotoxicity of related compounds necessitates a conservative approach to waste management to ensure personnel safety and environmental protection.

Core Principles for Safe Disposal

Given the likely hazardous nature of this compound, all waste materials contaminated with this compound must be treated as hazardous chemical waste. This includes stock solutions, diluted solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and any personal protective equipment (PPE) that has come into contact with the compound.

Key Handling and Disposal Considerations:

ConsiderationRecommended ActionRationale
Waste Segregation All this compound waste must be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix with non-hazardous or other types of chemical waste.Prevents accidental exposure and ensures proper disposal by trained personnel.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound and its waste.Minimizes the risk of dermal absorption, inhalation, or accidental ingestion.
Contaminated Materials All disposable materials that have come into contact with this compound are to be considered hazardous waste.Reduces the risk of secondary contamination and exposure.
Aqueous Waste Do not dispose of any solutions containing this compound down the drain. Collect all aqueous waste in a designated hazardous waste container.Daphnane diterpenoids can be toxic to aquatic life.[3][4]
Spill Management In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.Prevents the spread of the cytotoxic compound and ensures proper cleanup.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the essential steps for the safe disposal of waste generated from research activities involving this compound.

  • Preparation:

    • Designate a clearly labeled, leak-proof hazardous waste container for all this compound waste. The label should include "Hazardous Waste," "Cytotoxic Compound," and the name "this compound."

    • Ensure a hazardous waste pickup is scheduled with your institution's Environmental Health and Safety (EHS) office.

  • Collection of Solid Waste:

    • Place all contaminated solid waste, including used vials, pipette tips, and contaminated gloves, directly into the designated hazardous waste container.

    • Do not overfill the container.

  • Collection of Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquids.

    • Ensure the container is sealed to prevent spills and evaporation.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) after handling this compound.

    • Use a suitable decontamination solution as recommended by your institution's safety protocols for cytotoxic compounds.

    • Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous solid waste.

  • Final Disposal:

    • Store the sealed hazardous waste containers in a designated, secure area until collection by the EHS office.

    • Follow all institutional procedures for hazardous waste pickup and disposal.[5][6]

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of waste containing this compound.

Workflow for this compound Waste Disposal A Start: Handling this compound B Generate Waste (Solid or Liquid) A->B C Is Waste Solid? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Yes E Collect in Labeled Liquid Hazardous Waste Container C->E No F Decontaminate Work Area & Dispose of Cleaning Materials D->F E->F G Seal & Store Waste Container in Designated Area F->G H Arrange for EHS Hazardous Waste Pickup G->H I End: Proper Disposal H->I

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Daphnicyclidin H

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Daphnicyclidin H. The focus is on personal protective equipment (PPE), safe handling procedures, and emergency preparedness.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic compounds is the consistent and correct use of appropriate PPE.[3] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[4] The following table summarizes the recommended PPE for handling this compound.

PPE Component Specifications Purpose Citations
Gloves Double-gloving with chemotherapy-rated nitrile gloves is recommended. For spill cleanup, industrial thickness gloves (>0.45mm) made from latex, neoprene, or nitrile should be used. Gloves should be of a long cuff style to be tucked over the gown's sleeves.To prevent skin contact and absorption.[4][5][6]
Gown A disposable, fluid-resistant, long-sleeved gown with knit cuffs.To protect skin and clothing from contamination.[3][7]
Eye and Face Protection Chemical splash goggles and a full-face shield should be worn, especially when there is a risk of splashing.To protect eyes and face from splashes and aerosols.[5][7]
Respiratory Protection A fit-tested N95 or N100 respirator is required when handling powders or if there is a risk of aerosol generation.To prevent inhalation of airborne particles.[5][7]
Additional PPE Shoe covers and a cap are also recommended to minimize the spread of contamination.To prevent the tracking of contaminants out of the laboratory.[5]

Experimental Protocols: Safe Handling and Disposal

2.1. Handling Procedures

  • Preparation: All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[7]

  • Personal Protective Equipment: Before handling, don all required PPE as specified in the table above. Ensure gloves are inspected for any signs of damage before use.[8]

  • Weighing and Reconstitution: When weighing the powdered form, use a containment balance enclosure if available. If not, extreme care should be taken to avoid generating dust. For reconstitution, add the solvent slowly to the vial to avoid splashing.

  • Post-Handling: After handling, remove PPE in the designated area, starting with gloves, followed by the gown, face shield, goggles, and respirator. Wash hands thoroughly with soap and water.[8] Contaminated, disposable PPE should be disposed of as cytotoxic waste.[4]

2.2. Spill Management

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[3]

  • Don PPE: Use a spill kit that contains all necessary PPE, including double gloves (industrial thickness), a disposable gown, eye protection, and a respirator.[4][7]

  • Containment: Use absorbent pads or materials from the spill kit to gently cover and contain the spill, working from the outside in.[3]

  • Cleanup: Carefully collect all contaminated materials, including absorbent pads and any broken glass, and place them in a designated cytotoxic waste container.[3]

  • Decontamination: Clean the spill area with a detergent solution followed by a suitable decontaminating agent, as recommended by your institution's safety office.[3]

  • Reporting: Report the spill to the appropriate safety personnel and complete any necessary incident reports.[4]

2.3. Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, labware, and cleaning materials, must be disposed of as cytotoxic waste.

  • Segregation: Do not mix cytotoxic waste with regular laboratory trash.

  • Containment: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.[7] Solid waste should be double-bagged in designated cytotoxic waste bags.[3]

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] This may involve incineration or other specialized disposal methods handled by a certified waste management company.[9]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling a potentially hazardous chemical like this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_ppe_selection Specific PPE Selection cluster_disposal Waste Management A Identify Chemical: This compound B Review Available Data (SDS, Literature for Cytotoxic Compounds) A->B Gather Info C Assess Routes of Exposure (Inhalation, Dermal, Ingestion, Ocular) B->C Identify Risks D Engineering Controls (Fume Hood, BSC) C->D Primary Control E Administrative Controls (SOPs, Training) D->E Procedural Control F Personal Protective Equipment (PPE) E->F Final Barrier G Respiratory Protection (e.g., N95/N100 for powders) F->G H Hand Protection (Double Nitrile Gloves) F->H I Body Protection (Disposable Gown) F->I J Eye/Face Protection (Goggles & Face Shield) F->J K Segregate as Cytotoxic Waste L Dispose via Approved Hazardous Waste Stream K->L

Caption: PPE selection workflow for hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.